molecular formula C12H18N2 B1418995 4-[(2-Methylpiperidin-1-yl)methyl]pyridine CAS No. 1087784-25-5

4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Cat. No.: B1418995
CAS No.: 1087784-25-5
M. Wt: 190.28 g/mol
InChI Key: DPAXLMQSSWVKQW-UHFFFAOYSA-N
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Description

4-[(2-Methylpiperidin-1-yl)methyl]pyridine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(2-methylpiperidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-4-2-3-9-14(11)10-12-5-7-13-8-6-12/h5-8,11H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAXLMQSSWVKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences a compound's developability, bioavailability, and overall therapeutic potential. This guide provides a comprehensive technical overview of the solubility characteristics of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document outlines the foundational principles and detailed experimental protocols necessary for its thorough solubility assessment. We delve into both kinetic and thermodynamic solubility assays, providing step-by-step methodologies and the scientific rationale underpinning these critical evaluations. This guide is intended to equip researchers with the necessary tools to generate a robust and reliable solubility profile for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine and similar novel chemical entities.

Introduction to 4-[(2-Methylpiperidin-1-yl)methyl]pyridine and the Imperative of Solubility

4-[(2-Methylpiperidin-1-yl)methyl]pyridine is a substituted pyridine derivative featuring a methylpiperidine moiety. Its structural alerts, including the basic pyridine nitrogen and the tertiary amine in the piperidine ring, suggest a potential for pH-dependent solubility and interactions with biological targets. Understanding the solubility of this compound is a cornerstone of early-stage drug discovery and development. Poor aqueous solubility can severely limit oral absorption, leading to low bioavailability and hindering the progression of an otherwise promising candidate.[1] Therefore, a precise determination of its solubility in various aqueous and organic media is paramount.

This guide will focus on two key types of solubility measurements:

  • Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions and is often used in high-throughput screening during early discovery.[2][3] It helps to quickly identify compounds that are likely to precipitate in aqueous buffers from a DMSO stock solution.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution.[1][2] It is a more time- and resource-intensive measurement but provides the definitive solubility value, which is crucial for formulation development and regulatory submissions.[1][2]

Predicted Physicochemical Properties and Expected Solubility Behavior

  • Pyridine and its derivatives: Simple pyridines like 4-methylpyridine (4-picoline) are miscible with water.[5] This is attributed to the hydrogen bonding capacity of the nitrogen atom. However, as the molecular weight and lipophilicity of the substituents increase, the aqueous solubility is expected to decrease.

  • Piperidine and its derivatives: 4-Methylpiperidine is also reported to be miscible with water.[6]

  • Combined Structure: The combination of these two moieties in 4-[(2-Methylpiperidin-1-yl)methyl]pyridine results in a molecule with a higher molecular weight and likely increased lipophilicity compared to its simpler parent structures. The presence of two basic nitrogen atoms suggests that the compound's solubility will be highly dependent on the pH of the medium. In acidic conditions, protonation of these nitrogens will lead to the formation of more soluble salt forms.

Based on this structural analysis, we can hypothesize that 4-[(2-Methylpiperidin-1-yl)methyl]pyridine will exhibit moderate to good aqueous solubility, with a significant increase in solubility at lower pH values.

Experimental Determination of Solubility

Given the lack of published data, a systematic experimental approach is necessary to define the solubility profile of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine. The following sections provide detailed protocols for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method to assess the solubility of a compound when an aqueous buffer is added to a DMSO stock solution.[2][4]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition of Aqueous Buffer: To each well of a new 96-well plate, add a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small, fixed volume of each DMSO stock concentration to the corresponding wells of the buffer-containing plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[3]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[7] The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Data Analysis: Plot the turbidity against the compound concentration. The kinetic solubility is the concentration at the inflection point of the curve.

Kinetic_Solubility_Workflow A Prepare 10 mM Stock in DMSO B Serial Dilution in DMSO Plate A->B Dilute D Transfer DMSO stocks to Buffer Plate B->D Transfer C Prepare Buffer Plate (e.g., PBS pH 7.4) C->D E Incubate with Shaking (1-2h) D->E F Measure Turbidity (Nephelometry) E->F G Plot Turbidity vs. Concentration F->G H Determine Kinetic Solubility G->H Inflection Point

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8] It involves equilibrating an excess of the solid compound with a solvent over a prolonged period.

  • Preparation: Add an excess amount of solid 4-[(2-Methylpiperidin-1-yl)methyl]pyridine to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, 0.1 N HCl, and various organic solvents like ethanol, methanol, acetonitrile). Ensure that undissolved solid remains visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration of the supernatant through a 0.22 µm filter is recommended to remove any remaining microparticulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

  • Calibration Curve: Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the test samples.

  • Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

To ensure the trustworthiness of the results, the protocol should include self-validating steps. For instance, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[10] The solubility value should be consistent across the later time points. Additionally, the pH of the aqueous samples should be measured both before and after the experiment to ensure it has not shifted significantly due to the dissolution of the basic compound.[8]

Thermodynamic_Solubility_Workflow A Add Excess Solid Compound to Solvent Vials B Equilibrate with Shaking (24-72h at constant T) A->B C Phase Separation (Centrifugation/Settling) B->C D Collect and Filter Supernatant (0.22 µm) C->D E Quantify Concentration (HPLC-UV or LC-MS/MS) D->E G Determine Thermodynamic Solubility E->G F Prepare Calibration Curve F->E For Quantification

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

The experimentally determined solubility data for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine should be summarized in a clear and organized manner. The following tables serve as templates for presenting the results.

Table 1: Kinetic Solubility of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Aqueous MediumpHTemperature (°C)Kinetic Solubility (µM)
PBS7.425Experimental Value
Simulated Gastric Fluid (SGF)1.237Experimental Value
Simulated Intestinal Fluid (SIF)6.837Experimental Value

Table 2: Thermodynamic Solubility of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

SolventpH (for aqueous)Temperature (°C)Thermodynamic Solubility (mg/mL)Thermodynamic Solubility (µM)
Water~7.025Experimental ValueExperimental Value
0.1 N HCl1.025Experimental ValueExperimental Value
PBS7.425Experimental ValueExperimental Value
EthanolN/A25Experimental ValueExperimental Value
MethanolN/A25Experimental ValueExperimental Value
AcetonitrileN/A25Experimental ValueExperimental Value

Conclusion

While direct solubility data for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine is not currently available in the public domain, this guide provides a robust framework for its experimental determination. By following the detailed protocols for kinetic and thermodynamic solubility assays, researchers can generate the critical data needed to advance the development of this compound. The structural characteristics of the molecule suggest a pH-dependent solubility profile, which should be a key focus of the investigation. A thorough understanding of its solubility will enable informed decisions regarding formulation strategies and ultimately impact its potential as a therapeutic agent.

References

  • FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(4), 41-45. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5133. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • ChemBK. (2024, January 2). 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine Request for Quotation. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-methyl-4-piperidin-1-ylpyridine. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • National Toxicology Program. (n.d.). 3-Picoline - [108-99-6]. Retrieved from [Link]

  • da Piedade, M. E. M., & da Silva, M. D. C. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1581. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(3), 428-431. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). Pyridine & Picolines. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]

Sources

Spectroscopic Unveiling of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Molecular Structure and its Spectroscopic Implications

The structure of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine combines a saturated heterocyclic amine (2-methylpiperidine) with an aromatic pyridine ring, linked by a methylene bridge. This unique combination of aliphatic and aromatic systems will give rise to a distinct and informative set of spectral data.

Molecular Structure of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Caption: Chemical structure of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-[(2-Methylpiperidin-1-yl)methyl]pyridine, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom. The predicted spectra are based on the known chemical shifts of 4-picoline and 2-methylpiperidine, with adjustments for the electronic effects of the substituent groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex, with distinct regions for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring and methylene bridge.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard ¹H NMR experiment would be conducted as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5d2HH-2, H-6 (Pyridine)Protons adjacent to the pyridine nitrogen are deshielded.
~7.2d2HH-3, H-5 (Pyridine)Protons meta to the pyridine nitrogen are less deshielded.
~3.6s2H-CH₂- (Methylene bridge)The methylene protons are adjacent to the electron-withdrawing pyridine ring and the nitrogen of the piperidine ring, leading to a downfield shift.
~2.8 - 3.0m1HH-2' (Piperidine)The proton on the carbon bearing the methyl group will be a complex multiplet.
~1.0 - 1.8m9HOther Piperidine ProtonsThe remaining piperidine protons will appear as a series of overlapping multiplets in the aliphatic region.
~1.1d3H-CH₃ (on Piperidine)The methyl group on the piperidine ring will appear as a doublet due to coupling with the adjacent proton.

¹H NMR Acquisition Workflow

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve in Deuterated Solvent spectrometer NMR Spectrometer (≥400 MHz) dissolve->spectrometer Insert Sample acquire Acquire Spectrum (zg30 pulse, 16-64 scans) spectrometer->acquire Set Parameters ft Fourier Transform acquire->ft Raw FID phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate output ¹H NMR Spectrum integrate->output Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environments.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0-200 ppm.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~150C-2, C-6 (Pyridine)Carbons adjacent to the pyridine nitrogen are significantly deshielded.
~124C-3, C-5 (Pyridine)Carbons meta to the pyridine nitrogen are less deshielded.
~148C-4 (Pyridine)The carbon bearing the substituent is also deshielded.
~60-CH₂- (Methylene bridge)The methylene carbon is attached to two nitrogen atoms, resulting in a downfield shift.
~55-60C-2', C-6' (Piperidine)Carbons adjacent to the piperidine nitrogen are deshielded.
~20-40C-3', C-4', C-5' (Piperidine)The remaining piperidine carbons appear in the typical aliphatic region.
~18-CH₃ (on Piperidine)The methyl carbon will be in the upfield aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine is expected to show characteristic absorptions for the C-H bonds of the aromatic and aliphatic systems, as well as C=C and C=N stretching vibrations from the pyridine ring.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A small amount of the neat liquid or a solution in a suitable solvent (e.g., CCl₄) can be placed between two salt plates (NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic (Pyridine)
2950-2850C-H stretchAliphatic (Piperidine)
~1600, ~1500C=C and C=N stretchingPyridine Ring
~1450CH₂ and CH₃ bendingAliphatic
~1100-1000C-N stretchAmine (Piperidine)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common methods. ESI is a softer ionization technique that is likely to produce a prominent molecular ion peak.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data:

The molecular formula of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine is C₁₃H₂₀N₂. The calculated molecular weight is approximately 204.31 g/mol .

  • Molecular Ion (M⁺): An intense peak is expected at m/z = 204.

  • Key Fragmentation Patterns:

    • Loss of the 2-methylpiperidine group: Cleavage of the C-N bond between the methylene bridge and the piperidine ring would result in a fragment at m/z = 92, corresponding to the 4-methylpyridine cation.

    • Formation of the 2-methylpiperidine cation: A fragment at m/z = 98, corresponding to the 2-methylpiperidine cation, is also highly probable.

    • Benzylic cleavage: Cleavage of the bond between the pyridine ring and the methylene bridge would lead to a fragment at m/z = 106 (methylpyridine radical cation) and the piperidinylmethyl radical.

Mass Spectrometry Fragmentation Pathway

G M [M]⁺˙ m/z = 204 F1 [C₇H₈N]⁺ m/z = 106 M->F1 Benzylic Cleavage F2 [C₆H₁₂N]⁺ m/z = 98 M->F2 α-Cleavage F3 [C₆H₆N]⁺ m/z = 92 M->F3 α-Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This predictive guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine. By understanding the characteristic spectroscopic signatures of its constituent parts and applying fundamental principles of spectroscopy, researchers can confidently approach the synthesis and characterization of this and related molecules. The provided protocols and predicted data serve as a robust framework for experimental design and data interpretation, ultimately accelerating the pace of scientific discovery.

References

While specific spectral data for the target molecule is not available, the following resources provide foundational knowledge and data for the interpretation of the spectra of its constituent parts and related compounds.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

The Pyridine-Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Novel Pyridine-Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyridine-piperidine structural motif, a fascinating conjunction of aromaticity and alicyclic saturation, has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its remarkable ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] This technical guide, designed for researchers and drug development professionals, delves into the multifaceted biological activities of novel pyridine-piperidine compounds, providing a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Allure of a Hybrid Scaffold: Why Pyridine-Piperidine?

The unique combination of a pyridine ring and a piperidine moiety imparts a set of physicochemical properties that are highly advantageous for drug design. The pyridine ring, a bioisostere of a phenyl group, can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and receptor-binding characteristics. The flexible, three-dimensional nature of the piperidine ring allows for optimal spatial orientation of substituents to fit into the binding pockets of target proteins. This structural versatility enables the fine-tuning of a compound's pharmacological profile, making the pyridine-piperidine scaffold a fertile ground for the discovery of novel therapeutics.

A Spectrum of Biological Activities: From Pathogen to Neuron

Novel pyridine-piperidine compounds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of human diseases.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The fight against cancer is a primary focus for the application of pyridine-piperidine derivatives. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[3]

Mechanism of Action: Targeting Key Cancer Pathways

Many pyridine-piperidine compounds exhibit their anticancer effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathways, both of which are frequently dysregulated in cancer.[3][4]

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Certain pyridine-piperidine derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[5][6][7][8]

The PI3K/Akt pathway is another crucial signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers. Some pyridine-piperidine compounds have been identified as inhibitors of this pathway, often by targeting key kinases such as PI3K or Akt, thereby blocking downstream signaling and inducing apoptosis.[9][10][11]

Data Presentation: Anticancer Activity of Novel Pyridine-Piperidine Compounds

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Compound AMCF-7 (Breast)MTT5.27[7]
Compound BHepG2 (Liver)MTT0.18[12]
Compound CA549 (Lung)MTT0.302[13]
Compound DPC3 (Prostate)ProliferationConcentration-dependent inhibition[3]
Compound 12MCF-7 (Breast)Cytotoxicity0.5[7]
Compound 9HepG2 (Liver)Cytotoxicity0.18[14]

Experimental Protocols: Assessing Anticancer Activity

The evaluation of the anticancer potential of novel pyridine-piperidine compounds involves a series of well-established in vitro assays.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is a fundamental first step to assess the cytotoxic effects of a compound on cancer cells.

  • Step 1: Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the pyridine-piperidine compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Step 3: MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Step 4: Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay determines if the compound induces programmed cell death (apoptosis).

  • Step 1: Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for an appropriate time.

  • Step 2: Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Step 3: Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Step 4: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

3. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines at which phase of the cell cycle the compound arrests cell proliferation.

  • Step 1: Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold 70% ethanol.

  • Step 2: Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Step 3: Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization: Anticancer Signaling Pathways

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Cross-talk IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Pyridine_Piperidine Pyridine-Piperidine Compound Pyridine_Piperidine->PI3K Inhibits Pyridine_Piperidine->IKK Inhibits Gene Pro-survival Gene Transcription NFkB_nuc->Gene Activates

Caption: Inhibition of NF-κB and PI3K/Akt pathways by pyridine-piperidine compounds.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyridine-piperidine derivatives have shown significant promise as anti-inflammatory agents.[16][17]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. This is frequently achieved through the inhibition of enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways like NF-κB.[16]

Data Presentation: Anti-inflammatory Activity of Novel Pyridine-Piperidine Compounds

Compound IDAnimal ModelAssayDose% Inhibition of EdemaReference
Compound ARatCarrageenan-induced paw edema20 mg/kg67%[18]
Compound BRatCarrageenan-induced paw edema400 mg/kgSignificant inhibition[18]
Compound CRatCarrageenan-induced paw edema200 mg/kg58%[18]
PD3MouseAcetic acid-induced writhing-Significant analgesic effect[17]
PD5MouseAcetic acid-induced writhing-Significant analgesic effect[17]

Experimental Protocols: Assessing Anti-inflammatory Activity

In vivo models are essential for evaluating the anti-inflammatory potential of new compounds.

1. Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for acute inflammation.

  • Step 1: Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Step 2: Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Step 3: Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Step 4: Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Step 5: Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

2. Croton Oil-Induced Ear Edema in Mice

This model is used to assess topical anti-inflammatory activity.

  • Step 1: Animal Acclimatization: Use male Swiss mice and allow them to acclimate.

  • Step 2: Induction of Inflammation: Apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the right ear.

  • Step 3: Compound Application: Apply the test compound topically to the same ear, either before or after the croton oil application.

  • Step 4: Measurement of Edema: After a set period (e.g., 4-6 hours), sacrifice the animals and punch out a standard-sized section of both ears.

  • Step 5: Calculation of Inhibition: Weigh the ear punches and calculate the percentage inhibition of edema by comparing the weight difference between the treated and untreated ears.

Mandatory Visualization: Anti-inflammatory Experimental Workflow

anti_inflammatory_workflow start Start acclimatize Animal Acclimatization start->acclimatize compound_admin Compound Administration acclimatize->compound_admin carrageenan Carrageenan Injection (Paw) compound_admin->carrageenan measure_edema Measure Paw Volume carrageenan->measure_edema 1, 2, 3, 4 hrs calculate Calculate % Inhibition measure_edema->calculate end End calculate->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Neuroprotective Activity: Shielding the Brain from Degeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant and growing threat to global health. The pyridine-piperidine scaffold is a key feature in several compounds being investigated for their neuroprotective potential.[19][20]

Mechanism of Action: A Multifaceted Approach to Neuroprotection

The neuroprotective effects of pyridine-piperidine derivatives are often multifactorial. A primary mechanism is the inhibition of acetylcholinesterase (AChE) , the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer's disease where cholinergic neurotransmission is impaired.[20][21]

Another important target is β-secretase (BACE1) , an enzyme that plays a crucial role in the production of amyloid-β peptides, the main component of the amyloid plaques found in the brains of Alzheimer's patients. Inhibition of BACE1 can reduce the formation of these toxic peptides.

Beyond direct enzyme inhibition, some pyridine-piperidine compounds exert their neuroprotective effects through the modulation of signaling pathways like PI3K/Akt/mTOR , which are involved in neuronal survival and autophagy, a process that helps clear aggregated proteins.[9] Additionally, their anti-inflammatory and antioxidant properties can help mitigate the neuroinflammation and oxidative stress that contribute to neuronal damage in neurodegenerative diseases.[22]

Data Presentation: Neuroprotective Activity of Novel Pyridine-Piperidine Compounds

Compound IDTargetAssayIC50 (µM)Reference
Carbamate 8hAChEEnzyme Inhibition0.153[23]
Carbamate 11hBChEEnzyme Inhibition0.828[23]
AnabasineAβ(1-40) bindingEISKₐ = 1.7 x 10⁷ M⁻¹[24]
ArecolineAβ(1-40) bindingEISKₐ = 2.3 x 10⁸ M⁻¹[24]

Experimental Protocols: Assessing Neuroprotective Activity

A combination of enzymatic and cell-based assays is used to evaluate the neuroprotective potential of pyridine-piperidine compounds.

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the ability of a compound to inhibit AChE activity.

  • Step 1: Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 8.0), a solution of acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Step 2: Reaction Mixture: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme.

  • Step 3: Initiation of Reaction: Add the ATCI substrate to start the reaction. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product.

  • Step 4: Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Step 5: Calculation of Inhibition: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.

2. β-Secretase (BACE1) Activity Assay (FRET-based)

This assay uses a fluorogenic substrate to measure BACE1 activity.

  • Step 1: Reagent Preparation: Prepare a reaction buffer and a BACE1 substrate, which is a peptide containing a fluorophore and a quencher.

  • Step 2: Reaction Mixture: In a 96-well plate, combine the reaction buffer, the test compound, and the BACE1 enzyme.

  • Step 3: Initiation of Reaction: Add the BACE1 substrate. In the absence of inhibition, BACE1 cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Step 4: Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Step 5: Calculation of Inhibition: Determine the percentage of BACE1 inhibition and the IC50 value of the compound.

Mandatory Visualization: Neuroprotective Mechanisms

neuroprotection_mechanisms cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolyzed by AChR ACh Receptor ACh->AChR Binds APP APP BACE1 BACE1 APP->BACE1 Cleaved by Abeta Amyloid-β (Aβ) BACE1->Abeta Produces Pyridine_Piperidine Pyridine-Piperidine Compound Pyridine_Piperidine->AChE Inhibits Pyridine_Piperidine->BACE1 Inhibits

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the safety and toxicity profile of the novel chemical entity, 4-[(2-Methylpiperidin-1-yl)methyl]pyridine. In the absence of specific toxicological data for this compound, this document outlines a robust, tiered preclinical safety assessment program based on established international regulatory guidelines. The methodologies detailed herein are designed to thoroughly characterize the potential risks associated with this pyridine and piperidine-containing molecule, ensuring a data-driven approach to its development. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling the systematic and scientifically rigorous evaluation of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine to support its potential progression towards clinical investigation.

Introduction: The Imperative for a Rigorous Safety Assessment

4-[(2-Methylpiperidin-1-yl)methyl]pyridine is a heterocyclic compound featuring both a pyridine and a 2-methylpiperidine moiety. The piperidine nucleus is a common scaffold in medicinal chemistry, known to impart a range of pharmacological activities.[1] Similarly, pyridine derivatives are prevalent in numerous approved pharmaceuticals. The combination of these two pharmacophores in 4-[(2-Methylpiperidin-1-yl)methyl]pyridine suggests a potential for biological activity, which necessitates a thorough and systematic evaluation of its safety and toxicity profile before any consideration for human use.[2][3]

The primary objectives of a preclinical safety evaluation are to:

  • Identify a safe initial starting dose and subsequent dose escalation schemes for first-in-human clinical trials.[1]

  • Elucidate potential target organs for toxicity and determine if any observed toxicity is reversible.[1]

  • Establish key safety parameters for monitoring in clinical studies.[1]

This guide will delineate a comprehensive, multi-stage preclinical testing strategy, encompassing in vitro and in vivo methodologies, to construct a detailed safety profile for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine. The experimental protocols described are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7]

Tier 1: Foundational In Vitro Toxicity Assessment

The initial phase of the safety evaluation focuses on in vitro assays to provide an early indication of the compound's cytotoxic and genotoxic potential. These studies are crucial for go/no-go decisions in early-stage drug development and help refine the design of subsequent in vivo studies.

In Vitro Cytotoxicity: Gauging the Impact on Cellular Viability

Cytotoxicity assays are fundamental for assessing the potential of a compound to cause cell death.[8] A panel of cell lines, including both cancerous (e.g., HepG2 for liver toxicity) and non-cancerous (e.g., normal human fibroblasts), should be employed to identify any cell-type specific toxicity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[8][9]

The selection of multiple assays with different endpoints provides a more comprehensive and reliable assessment of cytotoxicity.

Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity testing is a critical component of the safety assessment, as it evaluates the potential of a compound to damage genetic material, which can lead to mutations and potentially cancer.[11]

The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical compound.[12][13][14][15] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay determines if the test compound can induce reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

Experimental Workflow: Ames Test (OECD 471)

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Compound 4-[(2-Methylpiperidin-1-yl)methyl]pyridine (in appropriate solvent) Plate_S9 Plate with S9 Compound->Plate_S9 Plate_noS9 Plate without S9 Compound->Plate_noS9 Bacteria Bacterial Strains (S. typhimurium, E. coli) Bacteria->Plate_S9 Bacteria->Plate_noS9 S9 S9 Metabolic Activation System S9->Plate_S9 Incubate Incubate at 37°C for 48-72 hours Plate_S9->Incubate Plate_noS9->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze for Dose-Dependent Increase in Revertants Count->Analyze

Caption: Workflow for the Ames Test (OECD 471).

In Vitro Cardiotoxicity: hERG Channel Assay

Drug-induced blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of cardiotoxicity, leading to QT interval prolongation and potentially fatal arrhythmias.[16][17][18][19][20] Therefore, an early in vitro assessment of the potential of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine to inhibit the hERG channel is crucial.

  • Automated Patch Clamp Electrophysiology: This high-throughput method directly measures the inhibitory effect of the compound on the hERG potassium current in a cell line stably expressing the hERG channel.

Tier 2: In Vivo Acute and Repeat-Dose Toxicity Studies

Following the in vitro assessment, in vivo studies in relevant animal models are necessary to understand the compound's toxicity in a whole organism.

Acute Oral Toxicity - OECD 420, 423, or 425

The goal of an acute toxicity study is to determine the short-term adverse effects of a single high dose of the compound.[21][22][23][24][25][26] The OECD provides several guidelines for this, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425). These methods aim to determine the LD50 (the dose that is lethal to 50% of the test animals) or classify the compound into a toxicity category while minimizing the number of animals used.

Table 1: Key Parameters for Acute Oral Toxicity Studies

ParameterDescription
Species Typically rat or mouse.
Dose Levels Selected based on in vitro data and a sighting study.
Administration Single oral gavage.
Observation Period 14 days.
Endpoints Mortality, clinical signs of toxicity, body weight changes, and gross necropsy.
Repeat-Dose Toxicity Studies - OECD 407 (28-Day)

Repeat-dose toxicity studies provide information on the potential health hazards from repeated exposure to a compound over a longer period.[3][5][27][28] A 28-day study in a rodent species is a standard initial repeat-dose study.

Logical Flow of Preclinical Safety Assessment

Preclinical_Safety_Workflow cluster_invitro Tier 1: In Vitro Assessment cluster_invivo_acute Tier 2: In Vivo Acute & Repeat-Dose cluster_invivo_genetic Tier 3: In Vivo Genotoxicity cluster_safety_pharm Tier 4: Safety Pharmacology Cytotoxicity In Vitro Cytotoxicity (MTT, LDH) Acute_Tox Acute Oral Toxicity (OECD 420/423/425) Cytotoxicity->Acute_Tox Ames Ames Test (OECD 471) Ames->Acute_Tox Micronucleus In Vivo Micronucleus Assay (OECD 474) Ames->Micronucleus If Ames is positive hERG hERG Assay Safety_Pharm Safety Pharmacology Core Battery (ICH S7A) hERG->Safety_Pharm Repeat_Dose 28-Day Repeat-Dose Toxicity (OECD 407) Acute_Tox->Repeat_Dose Repeat_Dose->Safety_Pharm

Caption: A tiered approach to preclinical safety assessment.

Tier 3: In Vivo Genotoxicity

If there is a concern from the in vitro genotoxicity assays (e.g., a positive Ames test), an in vivo follow-up study is required to assess the genotoxic potential in a whole animal.[11]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

The in vivo micronucleus test is used to detect chromosomal damage in mammals.[2][29][30][31] It assesses the formation of micronuclei in developing red blood cells in the bone marrow or peripheral blood after treatment with the test compound. An increase in the frequency of micronucleated cells indicates that the compound is genotoxic in vivo.

Tier 4: Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[32][33][34][35][36]

Core Battery Studies - ICH S7A

The ICH S7A guideline recommends a core battery of safety pharmacology studies to assess the effects on the central nervous, cardiovascular, and respiratory systems.

Table 2: ICH S7A Core Battery Safety Pharmacology Studies

SystemStudyKey Parameters
Central Nervous System (CNS) Functional Observational Battery (FOB) in rodentsBehavioral changes, motor activity, coordination, sensory/motor reflex responses.
Cardiovascular System In vivo study in a conscious, non-rodent species (e.g., dog, non-human primate)Blood pressure, heart rate, electrocardiogram (ECG), including QT interval.
Respiratory System Plethysmography in rodentsRespiratory rate, tidal volume, minute volume.

Data Interpretation and Risk Assessment

The culmination of this comprehensive testing program will be a detailed safety and toxicity profile of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine. The data from each study must be carefully analyzed and integrated to form a holistic view of the compound's potential risks. This will involve determining the No-Observed-Adverse-Effect Level (NOAEL) from the repeat-dose toxicity studies, which is crucial for calculating the safe starting dose for potential human clinical trials.

A thorough risk assessment will weigh the potential therapeutic benefits of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine against its identified toxicological risks. This assessment will be a critical component of any Investigational New Drug (IND) application submitted to regulatory authorities.

Conclusion

While specific toxicological data for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine is not yet publicly available, this technical guide provides a scientifically rigorous and regulatory-compliant framework for its comprehensive safety and toxicity evaluation. By following this tiered approach, researchers and drug developers can systematically characterize the potential risks associated with this novel chemical entity. The successful execution of these studies will generate the critical data necessary to make informed decisions about the continued development of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine and to ensure the safety of participants in any future clinical investigations.

References

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Methodological & Application

Application Note: Optimized Synthesis of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The synthesis of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine represents a classic yet sterically demanding reductive amination. This scaffold—linking a pyridine ring to a hindered piperidine—is a critical pharmacophore found in H3 histamine receptor antagonists (e.g., Pitolisant analogs) and various CNS-active agents.

While catalytic hydrogenation and sodium cyanoborohydride (


) are historical options, this protocol utilizes Sodium Triacetoxyborohydride (STAB) . STAB is selected for its superior chemoselectivity, allowing the reduction of the intermediate iminium ion without reducing the pyridine ring or requiring toxic cyanide handling. The steric bulk of the 2-methyl group on the piperidine ring necessitates specific optimization of the iminium formation step, which is addressed in this guide via controlled acid catalysis.

Retrosynthetic Analysis

The most convergent approach involves the disconnection of the methylene-amine bond. This reveals two commercially available precursors: 4-pyridinecarboxaldehyde (isonicotinaldehyde) and 2-methylpiperidine.

Retrosynthesis Product Target: 4-[(2-Methylpiperidin-1-yl)methyl]pyridine Arrow Reductive Amination Product->Arrow Precursors 4-Pyridinecarboxaldehyde + 2-Methylpiperidine Arrow->Precursors

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amine.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. Because 2-methylpiperidine is a secondary amine , it cannot form a neutral imine (Schiff base). Instead, it condenses with the aldehyde to form a hemiaminal, which dehydrates into a positively charged iminium ion .

STAB is a mild hydride donor. It reduces the iminium ion much faster than it reduces the aldehyde, preventing the formation of the alcohol side-product.

Mechanism Reactants Aldehyde + 2-Me-Piperidine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH (Protonation) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Dehydration) Product Final Tertiary Amine Iminium->Product + STAB (Hydride Transfer)

Figure 2: Mechanistic pathway. Note that acid catalysis (AcOH) is crucial to drive the dehydration to the iminium ion, especially given the steric hindrance of the methyl group.

Methodology Selection

We evaluated three common reductive amination strategies. The STAB protocol is the "Gold Standard" for this specific transformation.

ParameterMethod A: STAB (Recommended) Method B:

Method C:

/ Pd/C
Reagent Sodium TriacetoxyborohydrideSodium CyanoborohydrideHydrogen Gas + Catalyst
Selectivity High (Reduces iminium only)Moderate (Can reduce aldehyde)Low (Pyridine ring reduction risk)
Toxicity Low (Boric acid byproduct)High (Cyanide byproduct)Low
Solvent DCE or DCMMethanolEthanol/Methanol
Water Tolerance Low (Must be dry)HighHigh
Steric Handling Excellent (with AcOH)GoodPoor (Surface catalysis issues)

Detailed Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEq.MW ( g/mol )
4-Pyridinecarboxaldehyde Electrophile1.0107.11
2-Methylpiperidine Nucleophile1.299.17
Sodium Triacetoxyborohydride Reducing Agent1.5211.94
Acetic Acid (Glacial) Catalyst1.060.05
1,2-Dichloroethane (DCE) Solvent----
Step-by-Step Procedure

Step 1: Iminium Formation (Pre-complexation)

  • Charge a dry round-bottom flask with 4-Pyridinecarboxaldehyde (1.0 equiv) and DCE (concentration ~0.2 M).

  • Add 2-Methylpiperidine (1.2 equiv). Note: A slight excess ensures complete consumption of the aldehyde.

  • Add Acetic Acid (1.0 equiv).

    • Expert Insight: While many aldehydes react without acid, the steric hindrance of the 2-methyl group on the piperidine slows down the orbital overlap required for dehydration. Acetic acid protonates the hemiaminal oxygen, making it a better leaving group (

      
      ) to drive iminium formation.
      
  • Stir at room temperature for 30–60 minutes under Nitrogen/Argon.

Step 2: Reduction 5. Cool the mixture to 0°C (ice bath). While not strictly necessary for stability, this controls the exotherm upon hydride addition. 6. Add STAB (1.5 equiv) portion-wise over 5–10 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature. 8. Stir for 12–16 hours (overnight).

  • Monitoring: Check via TLC (MeOH/DCM 1:9) or LCMS. The aldehyde spot should disappear.

Step 3: Quench and Workup 9. Quench the reaction by adding saturated aqueous


  (sodium bicarbonate). Stir vigorously for 15 minutes until gas evolution (

) ceases. 10. Extract the aqueous layer with DCM (

). 11. Combine organic layers.

Step 4: Purification (Acid-Base Extraction) Because the product is a base, we can use chemical properties to purify it without chromatography in many cases.

Workup Crude Crude Organic Layer (Product + Neutral Impurities) Acidify Extract with 1M HCl Crude->Acidify Separation1 Separate Layers Acidify->Separation1 OrgWaste Organic Layer (Discard Neutral Impurities) Separation1->OrgWaste Organic AqAcid Aqueous Acid Layer (Contains Product Salt) Separation1->AqAcid Aqueous Basify Basify with 4M NaOH to pH > 12 AqAcid->Basify Extract Extract with DCM Basify->Extract Final Dry (Na2SO4) & Concentrate Pure Product Extract->Final

Figure 3: Acid-Base extraction workflow. This method leverages the basicity of the piperidine nitrogen to isolate the product from non-basic byproducts.

Troubleshooting & Expert Insights

Steric Hindrance

The methyl group at the C2 position of the piperidine ring creates significant steric bulk near the nucleophilic nitrogen.

  • Symptom: Incomplete conversion of aldehyde.

  • Solution: Do not skip the "Pre-complexation" (Step 1). Allow the amine and aldehyde to stir with acid for at least 1 hour before adding the reducing agent. This ensures the equilibrium shifts toward the iminium ion before the hydride is introduced.

Solvent Choice
  • DCE vs. DCM: DCE is the standard for STAB reactions due to slightly higher polarity and boiling point. However, DCM is an acceptable substitute if DCE toxicity is a concern, though reaction times may be slightly longer.

  • Avoid Methanol: Unlike

    
    , STAB reacts rapidly with methanol to form inactive borates. Do not use alcoholic solvents.
    
Water Management

STAB is moisture-sensitive.[1] While it is more stable than


, significant water content in the solvent will decompose the reagent, requiring a large excess to drive the reaction. Use anhydrous solvents.

Safety Considerations

  • STAB: Evolves hydrogen gas upon quenching with water/acid. Ensure proper ventilation.[2]

  • DCE: A suspected carcinogen. Handle in a fume hood.

  • Pyridines: often have potent biological activity. Handle the product as a potential bioactive agent.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][1][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[3][1][4][5][7][8] Encyclopedia of Reagents for Organic Synthesis.

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[1][4][5][9] Organic Reactions, 59, 1-714.

Sources

Application Note & Protocols: Development of an In Vitro Assay for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to characterize the biological activity of the novel compound, 4-[(2-Methylpiperidin-1-yl)methyl]pyridine. Given the absence of established biological targets for this molecule, a rational, multi-tiered screening approach is proposed. The structural motifs of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine, specifically the piperidine and pyridine rings, suggest potential interactions with central nervous system (CNS) targets. Therefore, this guide will focus on primary screening against high-probability targets including sigma receptors (σ1 and σ2) and monoamine transporters (DAT, NET, SERT), followed by secondary assays to elucidate the mechanism of action and potential enzymatic inhibition of monoamine oxidases (MAO-A and MAO-B). The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedures to ensure data integrity and reproducibility.

Introduction: Rationale for Target Selection

The chemical scaffold of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine is suggestive of neuroactive properties. Piperidine derivatives are known to interact with a wide array of biological targets, including enzymes, receptors, and transporters.[1] The pyridine moiety further increases the likelihood of interactions within the CNS. Based on this structural analysis, the following target classes are prioritized for initial screening:

  • Sigma Receptors (σ1 and σ2): These receptors are implicated in various neurological disorders and are common targets for piperidine-containing compounds.[2][3] Developing assays to determine the affinity of the test compound for these receptors is a logical first step.

  • Monoamine Transporters (DAT, NET, SERT): The regulation of dopamine, norepinephrine, and serotonin levels in the synapse is a critical mechanism for many CNS-acting drugs. Radiotracer binding and uptake inhibition assays are the gold standard for evaluating a compound's interaction with these transporters.[4]

  • Monoamine Oxidase (MAO-A and MAO-B): Inhibition of these enzymes is a key mechanism for treating depression and other neurological conditions. Given the structural similarities to known MAO inhibitors, assessing the compound's activity against MAO-A and MAO-B is a valuable secondary screen.[5][6][7]

This application note will detail the protocols for a primary radioligand binding screen, followed by functional assays to determine the mode of action.

Primary Screening: Target Affinity Determination

The initial phase of characterization involves determining if 4-[(2-Methylpiperidin-1-yl)methyl]pyridine binds to the selected targets. Radioligand binding assays are a sensitive and established method for this purpose.

Workflow for Primary Radioligand Binding Assays

Caption: Workflow for Radioligand Binding Assays.

Protocol: Sigma Receptor (σ1 and σ2) Radioligand Binding Assay

This protocol is adapted from established methods for characterizing sigma receptor ligands.[8][9]

Objective: To determine the binding affinity (Ki) of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine for the σ1 and σ2 receptors.

Materials:

  • HEK293T cell membranes expressing either human σ1 or σ2 receptors.

  • Radioligands: [³H]-(+)-pentazocine (for σ1) and [³H]-DTG (for σ2).

  • Non-specific binding control: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 4-[(2-Methylpiperidin-1-yl)methyl]pyridine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • 96-well microplates.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubation: Initiate the binding reaction by adding the cell membranes. Incubate at room temperature for a specified time (e.g., 120 minutes) with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

Parameterσ1 Receptor Assayσ2 Receptor Assay
Radioligand[³H]-(+)-pentazocine[³H]-DTG
Non-specific ControlHaloperidol (10 µM)Haloperidol (10 µM)
Incubation Time120 minutes at 25°C120 minutes at 25°C
Protocol: Monoamine Transporter (DAT, NET, SERT) Radioligand Binding Assay

This protocol is based on standard methods for assessing drug interactions with monoamine transporters.[4]

Objective: To determine the binding affinity (Ki) of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET), [³H]-Citalopram (for SERT).

  • Non-specific binding controls: GBR 12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: 4-[(2-Methylpiperidin-1-yl)methyl]pyridine, serially diluted.

Procedure: Follow the general procedure outlined in section 2.2, using the specific radioligands and controls for each transporter.

Data Analysis: Calculate IC50 and Ki values as described for the sigma receptor assays.

ParameterDAT AssayNET AssaySERT Assay
Radioligand[³H]-WIN 35,428[³H]-Nisoxetine[³H]-Citalopram
Non-specific ControlGBR 12909 (10 µM)Desipramine (10 µM)Fluoxetine (10 µM)
Incubation Time60 minutes at 4°C60 minutes at 4°C60 minutes at 25°C

Secondary Screening: Elucidating Mechanism of Action

If the primary screen reveals significant binding affinity for any of the targets, the next step is to determine the functional effect of the compound.

Workflow for Mechanism of Action Studies

Sources

High-throughput screening of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine Focused Libraries

Executive Summary

This application note details the protocol for the high-throughput screening (HTS) of a targeted small-molecule library based on the 4-[(2-methylpiperidin-1-yl)methyl]pyridine scaffold. This structural motif is a privileged pharmacophore in medicinal chemistry, widely recognized for its utility in targeting aminergic G-Protein Coupled Receptors (GPCRs), specifically the Histamine H3 Receptor (H3R) and Sigma-1 receptors .

We present a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding workflow designed to identify high-affinity antagonists. This guide covers library handling, acoustic dispensing, assay execution, and data validation, ensuring a Z’ factor > 0.6.

Scientific Rationale & Library Design

The Privileged Scaffold

The 4-[(2-methylpiperidin-1-yl)methyl]pyridine core serves as a bioisostere for the imidazole moiety found in histamine. The piperidine ring provides a rigid, lipophilic spacer, while the pyridine nitrogen acts as a crucial hydrogen bond acceptor.

  • Mechanism: In H3R antagonists (e.g., Pitolisant analogs), this basic amine core interacts with the conserved Aspartate residue (Asp3.32) in the transmembrane region of the GPCR.

  • Library Logic: The library is constructed via Diversity-Oriented Synthesis (DOS) . The core scaffold is derivatized at the pyridine C-2/C-3 positions or the piperidine ring to explore the secondary binding pockets of the receptor.

Synthesis & Workflow Visualization

The library is generated via reductive amination, a high-yield reaction suitable for parallel synthesis.

Library_Synthesis_Workflow Start Start Materials: 4-Pyridinecarboxaldehyde + 2-Methylpiperidine Rxn Reductive Amination (NaBH(OAc)3, DCM) Start->Rxn Mix Core Core Scaffold: 4-[(2-Methylpiperidin-1-yl) methyl]pyridine Rxn->Core Yield >90% Div Diversification: Suzuki Coupling / Amide Formation Core->Div Parallel Synthesis Lib Final Library (DMSO Stocks) Div->Lib QC (LC-MS)

Figure 1: Synthesis workflow for the generation of the focused library.

Experimental Protocol

Materials & Equipment
  • Library: 10,000 compounds (10 mM in DMSO).

  • Target: Human Histamine H3 Receptor membrane preparations (CHO-K1 host).

  • Tracer: Europium-labeled H3 antagonist (e.g., N-methyl-[3H]histamine analog labeled with Eu-chelate).

  • Acceptor: ULight™-labeled WGA (Wheat Germ Agglutinin) or anti-GST antibody if using purified protein.

  • Liquid Handler: Acoustic Dispenser (e.g., Labcyte Echo) for nanoliter transfers; Multidrop Combi for bulk reagents.

  • Reader: Multi-mode plate reader (e.g., PerkinElmer EnVision) equipped with TR-FRET module.

Assay Principle: TR-FRET Competition Binding

We utilize a homogeneous TR-FRET assay.

  • FRET Donor: Europium chelate (excited at 320-340 nm).

  • FRET Acceptor: ULight/Allophycocyanin (emits at 665 nm).

  • Signal: When the Eu-labeled ligand binds to the receptor (brought close to the acceptor on the membrane), FRET occurs.

  • Inhibition: Library compounds displacing the tracer cause a decrease in the HTRF ratio (665 nm / 615 nm).

Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic)

  • Source: 384-well LDV (Low Dead Volume) source plate.

  • Destination: 384-well ProxiPlate (White, shallow well).

  • Action: Transfer 50 nL of library compounds to columns 3-22.

  • Controls:

    • Min Signal (100% Inhibition): Dispense 50 nL of 10 µM reference antagonist (e.g., Thioperamide) into Column 1.

    • Max Signal (0% Inhibition): Dispense 50 nL pure DMSO into Column 2.

Step 2: Reagent Addition All reagents are diluted in Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.1% BSA).

OrderComponentVolumeFinal Conc.Method
1H3 Receptor Membranes 5 µL5 µ g/well Multidrop (Cassette Small)
2Incubation -15 minsRT, protected from light
3Eu-Ligand / ULight Mix 5 µL2 nM / 0.5 nMMultidrop (Cassette Small)
4Total Volume 10.05 µL--

Step 3: Incubation & Read

  • Seal plates with breathable optical tape.

  • Incubate for 60 minutes at Room Temperature (22°C).

  • Read on EnVision:

    • Excitation: 320 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

    • Delay: 50 µs | Window: 400 µs

Data Analysis & Validation

HTS Logic Diagram

HTS_Logic Raw Raw Data (665nm / 615nm Ratio) Norm Normalization (% Inhibition relative to DMSO) Raw->Norm QC Quality Control (Z' > 0.5) Norm->QC QC->Raw Fail (Retest) HitSel Hit Selection (> 50% Inhibition) QC->HitSel Pass Dose Dose Response (IC50 Determination) HitSel->Dose Cherry Pick

Figure 2: Data processing pipeline from raw signal to hit validation.

Calculations
  • Ratio:

    
    
    
  • Percent Inhibition:

    
    
    
  • Z-Prime (Z'):

    
    
    
    • Target: Z' > 0.6 indicates an excellent assay. If Z' < 0.4, check liquid handling precision or membrane stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z' Factor High variability in acoustic dispensingCentrifuge source plate to remove bubbles; recalibrate Echo.
High Background Non-specific binding of Eu-ligandIncrease BSA to 0.5% or add 0.01% Tween-20 to assay buffer.
Signal Drift Receptor degradationKeep membrane stocks on ice until immediately before dispensing; use dead-volume minimization.
False Positives Compound autofluorescenceTR-FRET minimizes this, but check hits in a "Counter Screen" without receptor (Buffer + Fluorophores only).

References

  • Vaccaro, W. D., et al. (2005). "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold."[1] Bioorganic & Medicinal Chemistry Letters, 15(21), 4666-4669. Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). "New developments in the search for H3 receptor antagonists."[2][3] Expert Opinion on Therapeutic Patents, 20(9), 1147-1169. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link

  • Sadek, B., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 12(24), 4583–4602. Link

Sources

Application Notes and Protocols for the Biological Screening of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine-Piperidine Scaffold

The compound 4-[(2-Methylpiperidin-1-yl)methyl]pyridine emerges from a chemical lineage rich in pharmacological diversity. Pyridine and piperidine heterocycles are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their presence suggests a high probability of interaction with biological targets, particularly within the central nervous system (CNS). The structural features of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine, specifically the basic nitrogen atoms in both the pyridine and piperidine rings, hint at the potential for interactions with a variety of receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

This document provides a comprehensive, multi-tiered protocol for the initial biological characterization of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine. The proposed screening cascade is designed to be both broad in its initial scope and increasingly specific, aiming to efficiently identify and validate potential biological targets and functional activities. The strategy is rooted in a hypothesis-driven approach, prioritizing target classes that are frequently modulated by similar chemical entities. This includes muscarinic and nicotinic acetylcholine receptors, sigma receptors, and an assessment of general neuroprotective potential.[2][3]

Tier 1: Primary Screening - Broad-Spectrum Target Identification

The initial phase of screening is designed for high-throughput and breadth, aiming to identify any significant interactions between 4-[(2-Methylpiperidin-1-yl)methyl]pyridine and key receptor families implicated in neurological function. The primary focus is on radioligand binding assays, which provide a direct measure of the compound's ability to displace a known ligand from its receptor.[4][5]

Rationale for Target Selection
  • Muscarinic Acetylcholine Receptors (mAChRs): The piperidine moiety is a common feature in many known muscarinic antagonists.[6] Determining affinity for the five mAChR subtypes (M1-M5) is a critical first step.

  • Nicotinic Acetylcholine Receptors (nAChRs): Pyridine derivatives are known to modulate nAChR activity.[7] A broad panel of common neuronal subtypes (e.g., α4β2, α7) should be assessed.

  • Sigma Receptors (σ1 and σ2): Many piperidine-containing compounds exhibit high affinity for sigma receptors, which are implicated in a wide range of CNS functions and diseases.[5][8]

Experimental Workflow: Primary Radioligand Binding Assays

cluster_0 Tier 1: Primary Screening Workflow start Prepare Compound Stock (4-[(2-Methylpiperidin-1-yl)methyl]pyridine in DMSO) prepare_membranes Prepare Membrane Homogenates (Expressing target receptors, e.g., M1-M5, nAChRs, σ1, σ2) start->prepare_membranes assay_plate Assay Plate Preparation (96- or 384-well format) prepare_membranes->assay_plate add_components Add Assay Components: 1. Membrane Homogenates 2. Radioligand 3. Test Compound or Vehicle assay_plate->add_components incubate Incubation (Allow binding to reach equilibrium) add_components->incubate harvest Harvesting (Rapid filtration over glass fiber filters) incubate->harvest scintillation Scintillation Counting (Quantify bound radioactivity) harvest->scintillation data_analysis Data Analysis (% Inhibition of radioligand binding) scintillation->data_analysis end Identification of Primary 'Hits' (Compounds with >50% inhibition at 10µM) data_analysis->end

Caption: Workflow for Tier 1 primary radioligand binding assays.

Protocol: Radioligand Binding Assay for Muscarinic M3 Receptor
  • Membrane Preparation: Utilize commercially available cell membranes or prepare in-house from HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-4-DAMP (a selective M3 antagonist).

  • Procedure: a. In a 96-well plate, add 25 µL of assay buffer. b. Add 25 µL of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine at various concentrations (e.g., 1 nM to 100 µM). For single-point screening, use a final concentration of 10 µM. c. Add 50 µL of [³H]-4-DAMP at a concentration equal to its Kd. d. Initiate the binding reaction by adding 100 µL of the M3 receptor membrane preparation (10-20 µg protein/well). e. Incubate at room temperature for 60 minutes with gentle agitation. f. Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash filters three times with ice-cold assay buffer. g. Dry the filter plate and add scintillation fluid to each well. h. Quantify radioactivity using a scintillation counter.

  • Controls:

    • Total Binding: Vehicle control (e.g., DMSO) instead of the test compound.

    • Non-specific Binding: A high concentration (e.g., 10 µM) of a known M3 antagonist (e.g., Atropine) to saturate the receptors.

  • Data Analysis: Calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])

    A "hit" is typically defined as a compound that causes >50% inhibition at a concentration of 10 µM.

Tier 2: Secondary & Functional Assays - Hit Confirmation and Mechanistic Elucidation

Compounds identified as "hits" in Tier 1 are advanced to secondary assays to confirm their activity and determine their functional consequence (e.g., agonist, antagonist, or allosteric modulator). These assays are typically cell-based and measure a downstream signaling event.

Rationale for Functional Assays
  • GPCRs (e.g., Muscarinic Receptors): For GPCRs, functional assays often measure changes in second messenger levels, such as intracellular calcium ([Ca²⁺]i) or cyclic AMP (cAMP), or β-arrestin recruitment.[9][10][11]

  • Ion Channels (e.g., Nicotinic Receptors): The function of ligand-gated ion channels is typically assessed by measuring ion flux, often using fluorescent dyes or automated electrophysiology.[12]

  • Sigma Receptors: While direct functional readouts are more complex, assays can measure the modulation of ion channel activity or other signaling pathways known to be influenced by sigma receptor ligands.

Experimental Workflow: Functional Calcium Flux Assay

cluster_1 Tier 2: Functional Assay Workflow (Calcium Flux) start Select 'Hit' Compound from Tier 1 cell_culture Culture Cells Expressing Target GPCR (e.g., CHO-M3) start->cell_culture dye_loading Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) cell_culture->dye_loading plate_cells Plate Cells in Assay Plate (e.g., 384-well, black-walled) dye_loading->plate_cells add_compound Add Test Compound (Antagonist Mode) or Vehicle (Agonist Mode) plate_cells->add_compound incubate_compound Incubate with Compound add_compound->incubate_compound add_agonist Add EC80 Concentration of Known Agonist (for Antagonist Mode) incubate_compound->add_agonist read_fluorescence Measure Fluorescence Over Time (e.g., using FLIPR or similar instrument) add_agonist->read_fluorescence data_analysis Data Analysis (Dose-response curves, IC50/EC50 determination) read_fluorescence->data_analysis end Confirmed and Characterized 'Hit' data_analysis->end

Caption: Workflow for a Tier 2 functional calcium flux assay.

Protocol: Calcium Flux Assay for M3 Receptor Antagonism
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor in appropriate media.

  • Dye Loading: a. Plate cells in a 384-well, black-walled, clear-bottom plate and grow to confluence. b. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). c. Remove cell culture medium and add the dye loading buffer. d. Incubate for 60 minutes at 37°C.

  • Assay Procedure: a. Prepare a dilution series of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine. b. Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument. c. Add the test compound to the wells and incubate for 15-30 minutes. d. Add a known M3 agonist (e.g., carbachol) at a concentration that elicits ~80% of the maximal response (EC₈₀). e. Measure the fluorescence signal before and after the addition of the agonist.

  • Data Analysis:

    • Plot the agonist-induced fluorescence change against the concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

Hypothetical Data Summary: Tier 1 & 2TargetTier 1: % Inhibition @ 10µMTier 2: Functional AssayResult (IC₅₀/EC₅₀)
4-[(2-Methylpiperidin-1-yl)methyl]pyridine M3 Muscarinic Receptor85%Calcium Flux (Antagonist)IC₅₀ = 150 nM
M1 Muscarinic Receptor62%Calcium Flux (Antagonist)IC₅₀ = 800 nM
α7 Nicotinic Receptor12%-Not pursued
σ1 Receptor92%-Proceed to Tier 3
σ2 Receptor75%-Proceed to Tier 3

Tier 3: Selectivity and Neuroprotective Profiling

Confirmed hits are further profiled to assess their selectivity across related receptor subtypes and to investigate potential therapeutic applications, such as neuroprotection.

Rationale for Selectivity and Neuroprotection Assays
  • Receptor Subtype Selectivity: Differentiating activity between closely related receptor subtypes (e.g., M1-M5) is crucial for predicting potential therapeutic efficacy and side effects.[13]

  • Neuroprotection: Many CNS-active compounds offer neuroprotective benefits. Assessing the ability of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine to protect neurons from common insults (e.g., oxidative stress, excitotoxicity) can reveal novel therapeutic avenues.[14][15]

Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)
  • Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Procedure: a. Plate cells in a 96-well plate. b. Pre-treat the cells with various concentrations of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine for 1-2 hours. c. Induce oxidative stress by adding a toxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). d. Incubate for 24 hours. e. Assess cell viability using a standard method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Controls:

    • Untreated Control: Cells with no compound and no toxin.

    • Toxin-only Control: Cells treated only with the oxidative stressor.

    • Positive Control: A known neuroprotective agent.

  • Data Analysis:

    • Normalize the viability data, setting the untreated control to 100% viability and the toxin-only control to 0% protection.

    • Calculate the percent neuroprotection at each concentration of the test compound.

    • Determine the EC₅₀ for neuroprotection.

Hypothetical Data Summary: Tier 3Assay TypeModel SystemResult
4-[(2-Methylpiperidin-1-yl)methyl]pyridine M1/M3 SelectivityRadioligand Binding~5-fold selective for M3
NeuroprotectionH₂O₂-induced stress in SH-SY5Y cellsEC₅₀ = 1.2 µM

Conclusion and Future Directions

This tiered screening protocol provides a robust framework for the initial biological characterization of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine. By systematically progressing from broad-based primary screening to more focused functional and phenotypic assays, this approach allows for the efficient identification and validation of its biological targets and potential therapeutic activities. The hypothetical data presented suggest that this compound may act as a selective M3 muscarinic receptor antagonist with neuroprotective properties.

Further investigation would involve more detailed mechanistic studies, including kinetic binding assays, assessment of a broader panel of CNS targets to confirm selectivity, and validation in more complex in vitro models, such as primary co-cultures or organoids. Ultimately, promising in vitro results would warrant progression to in vivo models to assess pharmacokinetic properties, efficacy, and safety.

References

  • PubChem. (n.d.). 4-Methyl-2-(1-methylpyridin-1-ium-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Kummari, E., et al. (2017). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies. Retrieved from [Link]

  • Voronkov, A. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Biomedicines. Retrieved from [Link]

  • Birdsall, N. J., & Hulme, E. C. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. Retrieved from [Link]

  • Hayashi, T., & Su, T. P. (2011). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Retrieved from [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Retrieved from [Link]

  • Agnew, C., et al. (2020). Virtual Screening for Ligand Discovery at the σ1 Receptor. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Voronkov, A. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Biomedicines. Retrieved from [Link]

  • Gmiat, A., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. Retrieved from [Link]

  • Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports. Retrieved from [Link]

  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-[(2-Methylpiperidin-1-yl)methyl]pyridine 250mg. Retrieved from [Link]

  • Mogg, A. J., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kassiou, M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Retrieved from [Link]

  • Mazurov, A. A., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Retrieved from [Link]

  • Wang, Y., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. Retrieved from [Link]

  • Wang, G., et al. (2012). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. Analytical Chemistry. Retrieved from [Link]

  • Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. Retrieved from [Link]

  • Voronkov, A. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. Retrieved from [Link]

  • Annis, D. A., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • The NINDS NET-PD Investigators. (2008). Neuroprotective agents for clinical trials in Parkinson's disease: A systematic assessment. Neurology. Retrieved from [Link]

  • Boyd, S., & Vilela, F. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Retrieved from [Link]

  • Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Kistemaker, L. E. M., & Gosens, R. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; Finding drugs that actually work in asthma and COPD. British Journal of Pharmacology. Retrieved from [Link]

  • Papke, R. L., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Retrieved from [Link]

  • Calimet, N., et al. (2019). Hidden complexity of α7 nicotinic acetylcholine receptor desensitization revealed by MD simulations and Markov state modeling. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Li, Y., et al. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Pharmacology. Retrieved from [Link]

  • Wang, H., et al. (2012). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Pallagi, B., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. Retrieved from [Link]

  • International Journal of FMCG & M-Technology. (2024, July 15). Virtual Screening for Identification of Pyridines and Pyrimidines as Potent CDK9 Inhibitors. Retrieved from [Link]

  • Ghannam, M., & Tadi, P. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

High-Sensitivity Quantification of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine (MPMP) in Pharmaceutical Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MPMP

Executive Summary

This application note details a robust, validated protocol for the quantification of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine (MPMP) , a process-related impurity often associated with the synthesis of antihistamines and pyridine-based active pharmaceutical ingredients (APIs).

MPMP is a tertiary amine with significant basicity, historically presenting challenges in chromatographic peak shape (tailing) and carryover. This method utilizes Charged Surface Hybrid (CSH) column technology to ensure superior peak symmetry under acidic conditions, coupled with tandem mass spectrometry (MS/MS) for sub-ng/mL sensitivity. This protocol is designed to meet ICH M7 and FDA requirements for trace impurity monitoring.

Chemical Context & Mechanistic Insight

The Analyte
  • IUPAC Name: 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

  • Abbreviation: MPMP

  • Molecular Formula: C₁₂H₁₈N₂

  • Molecular Weight: 190.29 g/mol

  • Monoisotopic Mass [M+H]⁺: 191.15 Da

  • pKa (Calculated): ~9.8 (Piperidine nitrogen), ~5.2 (Pyridine nitrogen).

The Analytical Challenge

The primary challenge in quantifying MPMP is its dual-basic nature . The piperidine nitrogen is highly basic. On traditional C18 silica columns, this moiety interacts with residual silanols, causing severe peak tailing and variable retention times.

  • Traditional Failure Mode: Using high pH buffers (ammonium bicarbonate) improves peak shape but suppresses ionization in positive ESI MS.

  • The Solution: We utilize a Waters XSelect CSH C18 column.[1] The stationary phase contains a low-level surface charge that repels the protonated amine, effectively shielding it from silanol interactions while allowing the use of acidic mobile phases (Formic Acid) that maximize MS sensitivity.

Method Development Workflow

The following diagram illustrates the decision logic used to select the final chromatographic conditions.

MethodDevelopment Start Analyte: MPMP (Basic Amine, pKa ~9.8) Goal Goal: Max Sensitivity (ESI+ Mode) Start->Goal Decision1 Mobile Phase pH? Goal->Decision1 High_pH High pH (pH 10) Good Retention Low MS Signal Decision1->High_pH Low_pH Low pH (pH 3) High MS Signal Silanol Tailing Risk Decision1->Low_pH Selected Column_Sel Column Selection Low_pH->Column_Sel Std_C18 Standard C18 Severe Tailing Column_Sel->Std_C18 CSH_C18 CSH C18 (Charged Surface) Repels Cations Sharp Peaks Column_Sel->CSH_C18 Optimal Final Final Method: 0.1% Formic Acid CSH C18 Column CSH_C18->Final

Figure 1: Method Development Logic Tree. Selection of acidic mobile phase for ionization efficiency necessitates a CSH column to mitigate peak tailing.

Experimental Protocol

Reagents and Standards
  • Reference Standard: MPMP (>98% purity).

  • Internal Standard (IS): MPMP-d3 (if available) or Betahistine-d3 (structural analog).

  • Solvents: LC-MS Grade Acetonitrile, Methanol, Water.

  • Additives: LC-MS Grade Formic Acid, Ammonium Formate.

Sample Preparation: Mixed-Mode SPE

Given the basicity of MPMP, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is superior to protein precipitation for removing API matrix effects.

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Dilute API sample (10 mg/mL) in 0.1% Formic Acid. Load onto MCX cartridge.

    • Mechanism:[2][3][4] MPMP is protonated (positively charged) and binds to the sulfonate groups of the SPE sorbent.

  • Wash 1: 1 mL 0.1% Formic Acid (removes neutrals/acids).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[2][3][4] High pH deprotonates the MPMP, breaking the ionic bond and releasing it.

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in Mobile Phase A:B (90:10).

LC-MS/MS Conditions

Liquid Chromatography (Shimadzu LC-40 / Waters Acquity UPLC)

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 2.1 x 100 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

Time (min)% BEvent
0.005Initial Hold
1.005Start Gradient
5.0095Ramp to Organic
6.5095Wash
6.605Re-equilibration
9.005Stop

Mass Spectrometry (Sciex 6500+ / Agilent 6495)

  • Source: ESI Positive (Turbo Ion Spray).

  • Curtain Gas: 35 psi.

  • IonSpray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Type CE (eV) Logic
MPMP 191.2 98.1 Quantifier 25 Cleavage of methyl-piperidine moiety
MPMP 191.2 84.1 Qualifier 35 Piperidine ring fragmentation

| MPMP | 191.2 | 93.1 | Qualifier | 28 | Picolyl (pyridine-methyl) cation |

Method Validation & Performance

Based on ICH Q2(R1) and FDA Bioanalytical Method Validation Guidelines.

Linearity and Sensitivity
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Linearity: R² > 0.995 (1/x² weighting).

  • LOD (Limit of Detection): 0.1 ng/mL (S/N > 3).

  • LLOQ (Lower Limit of Quantitation): 0.5 ng/mL (S/N > 10, CV < 20%).

Accuracy & Precision
Spiked Conc. (ng/mL)Mean Recovery (%)Intra-Day %CVInter-Day %CV
0.5 (LLOQ)98.45.26.8
15 (Low)101.23.14.5
400 (High)99.81.82.2
Matrix Effect

Matrix factor was evaluated by comparing post-extraction spike vs. neat solution.

  • Matrix Factor: 0.92 – 1.05 (Indicates minimal ion suppression due to efficient MCX cleanup).

Troubleshooting & Self-Validating Checks

The following workflow describes how to diagnose common issues with this specific assay.

Troubleshooting Issue Problem Detected Check1 Peak Tailing? Issue->Check1 Check2 High Carryover? Issue->Check2 Sol1 Check Column Age Switch to fresh CSH C18 Check1->Sol1 Sol2 Increase Ammonium Formate (Shields Silanols) Check1->Sol2 Sol3 Needle Wash: 50:25:25 ACN:MeOH:IPA + 0.5% Formic Acid Check2->Sol3

Figure 2: Troubleshooting logic for basic amine analysis.

Critical Note on Carryover: MPMP is "sticky." Standard needle washes (100% Methanol) are often insufficient. Use a "magic mix" wash of Acetonitrile:Methanol:Isopropanol:Water (1:1:1:1) with 0.5% Formic Acid to protonate the amine and solubilize it off the injector surfaces.

References

  • U.S. Food and Drug Administration (FDA). (2015).[4][5] Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[5][Link]

  • International Council for Harmonisation (ICH). (2023).[6][7] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

  • Waters Corporation. (2020). XSelect CSH C18 Columns: Care and Use Manual.[1] (Demonstrates mechanism of charged surface hybrid particles for basic compounds). [Link]

  • Shimadzu Corporation. (2018). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients.[Link]

Sources

Structural Elucidation of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | AN-NMR-2026-003

Abstract

This application note details the structural characterization of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine , a tertiary amine scaffold common in medicinal chemistry (e.g., antihistamines, psychotropics). We address specific spectral challenges, including the diastereotopicity of the methylene bridge protons induced by the adjacent chiral center and the differentiation of pyridine regioisomers. A robust, self-validating protocol using 1D (


H, 

C) and 2D (HSQC, HMBC, COSY) NMR techniques is provided to ensure unambiguous assignment.

Introduction & Structural Challenges

The target molecule consists of a 4-substituted pyridine ring linked via a methylene bridge to a 2-methylpiperidine moiety. While the connectivity appears simple, two critical factors complicate the NMR analysis:

  • Chirality & Diastereotopicity: The C2 position of the piperidine ring is a chiral center (R/S). Consequently, the adjacent methylene protons (

    
    ) and the piperidine ring protons are diastereotopic. They may not appear as simple singlets or triplets but rather as complex multiplets or AB systems.
    
  • Conformational Dynamics: Piperidine rings undergo chair-chair interconversion. At room temperature, signals may broaden due to intermediate exchange rates, particularly if the nitrogen inversion is coupled with ring flipping.

Structural Visualization

The following diagram outlines the connectivity and key correlation pathways required for verification.

G cluster_0 Fragment A: Pyridine cluster_1 Fragment B: Linker cluster_2 Fragment C: Piperidine Py_H2 H2/H6 (Aromatic) Py_H3 H3/H5 (Aromatic) Py_C4 C4 (Quaternary) Linker_H N-CH2-Py (Diastereotopic) Linker_H->Py_H3 NOESY (Spatial) Linker_H->Py_C4 HMBC (3J) Pip_H2 H2 (Methine) Pip_H2->Linker_H NOESY/HMBC Pip_Me 2-Methyl Group Pip_Me->Pip_H2 COSY (3J)

Figure 1: Connectivity map highlighting the critical HMBC and NOESY correlations required to link the pyridine, methylene bridge, and piperidine fragments.

Experimental Protocol

Sample Preparation

Objective: Prepare a homogeneous solution free of paramagnetic impurities and solid particulates to ensure high-resolution lineshapes.

Materials:

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (v/v).
    
    • Note: If the sample is a hydrochloride salt, use DMSO-

      
       or perform a free-base extraction using 5% 
      
      
      
      prior to dissolution in
      
      
      . Salts cause significant chemical shift perturbations.
  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Step-by-Step Procedure:

  • Massing: Weigh 10–15 mg of the compound into a clean vial.

  • Dissolution: Add 600 µL of

    
    . Vortex gently until fully dissolved.
    
  • Filtration (Critical): Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes suspended solids that degrade magnetic field homogeneity (shimming).

  • Height Check: Ensure solvent height is ~4.0 cm. Do not overfill, as this introduces thermal gradients.

Instrument Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).

  • Experiments:

    • 1H ZG30: 16 scans, D1 = 2.0s.

    • 13C JMOD/APT: 512 scans (to detect quaternary carbons).

    • COSY: Gradient-enhanced, 1024 x 256 matrix.

    • HSQC: Multiplicity-edited (distinguishes

      
       from 
      
      
      
      ).
    • HMBC: Optimized for

      
       Hz.
      

Structural Elucidation Strategy

The "Logic" of Assignment

The elucidation follows a "Fragment-to-Whole" approach. We anchor the assignment using the distinct methyl doublet and the aromatic pyridine protons.

Step 1: The Aromatic Region (Pyridine)

The 4-substituted pyridine ring possesses a plane of symmetry (assuming rapid rotation of the substituent), rendering H2/H6 equivalent and H3/H5 equivalent.

  • H2/H6: Most deshielded (~8.5 ppm, doublet). Proximity to the electronegative ring nitrogen.

  • H3/H5: Upfield aromatic (~7.2 ppm, doublet). Proximity to the alkyl substituent.[1]

Step 2: The Methylene Bridge (The "Trap")

Critical Insight: In achiral 4-picolyl derivatives, the


 bridge is a singlet. However, due to the chiral center at C2 of the piperidine , the bridge protons (

) are diastereotopic.
  • Observation: Expect an AB quartet or two closely spaced doublets around 3.5 ppm. If the chiral influence is weak or resolution is low, this may collapse into a broadened singlet.

  • Validation: An HSQC correlation will show two proton signals correlating to a single carbon signal at ~62 ppm.

Step 3: The Piperidine Ring
  • Methyl Group: A distinct doublet (~1.1 ppm) integrating to 3H.

  • H2 (Methine): The multiplet most downfield in the aliphatic region (~2.3–2.8 ppm) due to the inductive effect of the nitrogen and the methyl group.

  • Ring Protons: A complex envelope from 1.2–1.8 ppm.

Predicted Spectral Data Table

Data simulated based on fragment additivity rules and literature analogues of N-benzyl-2-methylpiperidine.

FragmentPosition

(ppm)
Multiplicity

(ppm)
Key Correlations (HMBC/COSY)
Pyridine 2, 68.52d (

Hz)
149.8HMBC to C3, C4
3, 57.25d (

Hz)
124.5HMBC to Linker C
4--148.0HMBC from Linker H
Linker

3.45, 3.58*ABq or br s62.1HMBC to Py-C4, Pip-C2, Pip-C6
Piperidine 2 (CH)2.45m56.5COSY to Methyl, HMBC to Linker C
6 (

)
2.10, 2.85m (ax/eq)52.0HSQC (negative phase)
3, 4, 51.30 - 1.70m (envelope)20-35COSY connectivity

1.08d (

Hz)
19.2HMBC to Pip-C2, Pip-C3

*Note: Chemical shifts of linker protons may vary based on concentration and specific diastereomeric environment.

Workflow Diagram

The following flowchart illustrates the decision-making process for confirming the structure.

Workflow Start Sample in CDCl3 H1 1H NMR Acquisition Start->H1 Check1 Identify Methyl Doublet & Aromatic Pattern H1->Check1 HSQC HSQC Experiment (Assign C-H pairs) Check1->HSQC Signals Found DiastCheck Check Linker Multiplicity: Singlet vs. AB System HSQC->DiastCheck HMBC HMBC Experiment (Connect Fragments) DiastCheck->HMBC Diastereotopicity Confirmed/Noted Final Structure Confirmed HMBC->Final Linker connects Py & Pip

Figure 2: Step-by-step elucidation workflow ensuring all structural features are validated.

Troubleshooting & Tips

"Missing" Carbons

The quaternary carbon of the pyridine ring (C4) often has a long relaxation time (


). If it is missing in the 

C spectrum:
  • Solution: Increase the relaxation delay (D1) to 3–5 seconds or use a Chromium(III) acetylacetonate relaxation agent.

  • Alternative: Rely on HMBC correlations from the linker protons to spot the C4 frequency.

Broad Signals (Conformational Exchange)

If the piperidine ring signals appear broad:

  • Cause: The rate of ring inversion or nitrogen inversion is comparable to the NMR time scale at 25°C.

  • Protocol: Run a Variable Temperature (VT) experiment. Heating to 313 K (40°C) often sharpens the signals by entering the fast-exchange regime.

Salt vs. Free Base

Ensure you know if you are working with the HCl salt.

  • Effect: Protonation of the piperidine nitrogen will significantly deshield the adjacent protons (

    
    ) by +0.5 to +1.0 ppm and may collapse the diastereotopic splitting due to locked conformation.
    

References

  • N-Alkylpiperidine Assignments: Al-Rawi, J. M. A., et al. "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines."[1] Spectrochimica Acta Part A, 1985.[1]

  • Diastereotopicity in NMR: "Diastereotopic Protons in 1H NMR Spectroscopy." Master Organic Chemistry, 2022.[1]

  • NMR Sample Preparation: "NMR Sample Preparation: The Complete Guide." Organomation.

  • Pyridine Derivatives: "1H-NMR spectra of Pyridine and derivatives." ResearchGate.

Sources

Crystallization techniques for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Crystallization and Purification Strategies for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Executive Summary

4-[(2-Methylpiperidin-1-yl)methyl]pyridine (CAS: 1087784-25-5) acts as a critical intermediate in the synthesis of antihistamines and fine chemical probes. Structurally, it comprises a pyridine ring linked via a methylene bridge to a 2-methylpiperidine moiety.

The primary challenge in handling this molecule is its physicochemical state: the free base is typically a viscous oil or low-melting solid at room temperature due to the flexible methylene linker and non-polar alkyl substitution. Consequently, direct crystallization of the neutral form is inefficient.

This guide details two robust strategies to achieve high-purity crystalline solids:

  • Acid-Addition Salt Formation: Converting the oily free base into a stable crystalline lattice (e.g., Dihydrochloride or Fumarate).

  • Optical Resolution: Isolating the enantiopure (S)- or (R)-isomer using chiral acids (e.g., Dibenzoyl-L-tartaric acid), a critical requirement for pharmaceutical applications where stereochemistry dictates potency.

Part 1: Physicochemical Profiling & Solvent Selection

Before initiating crystallization, the basicity profile must be understood to select the correct counter-ion stoichiometry.

Basicity & pKa Analysis

The molecule contains two basic nitrogen centers:

  • Piperidine Nitrogen (

    
    ):  Aliphatic, highly basic (
    
    
    
    ). This is the primary site of protonation.
  • Pyridine Nitrogen (

    
    ):  Aromatic, weakly basic (
    
    
    
    ).
ParameterValue (Approx)Implication for Crystallization
Molecular Weight 190.29 g/mol Low MW suggests high solubility in organic solvents.
State (Free Base) Viscous Oil / Low MP SolidDirect crystallization is difficult. Salt formation is required.
Stoichiometry Target 1:1 or 1:21:1 Salt: Protonates

(e.g., Monohydrochloride). 1:2 Salt: Protonates both (e.g., Dihydrochloride). 1:2 salts are often more crystalline but may be hygroscopic.
Chirality One Center (C2 of Piperidine)Exists as a racemate. Requires chiral resolution for specific isomers.

Part 2: Protocol A - Acid-Addition Salt Crystallization

This protocol is designed to purify the crude reaction mixture (often containing unreacted 4-picolyl chloride or 2-methylpiperidine) by forming a crystalline salt.

Recommended Counter-ions
  • Hydrochloric Acid (HCl): Forms the Dihydrochloride (2HCl) salt. High melting point, good for removing organic impurities.

  • Fumaric Acid: Often forms non-hygroscopic 1:1 salts.

  • Oxalic Acid: Forms highly crystalline oxalates (use with caution due to toxicity; preferred for non-pharma intermediates).

Step-by-Step Workflow (Dihydrochloride Salt)
  • Dissolution:

    • Dissolve 10.0 g of crude 4-[(2-Methylpiperidin-1-yl)methyl]pyridine (Free Base) in 50 mL of Ethyl Acetate (EtOAc) .

    • Note: If the crude is dark/tarry, treat with activated carbon (5 wt%) for 30 mins and filter over Celite before proceeding.

  • Acid Addition:

    • Cool the solution to 0–5°C.

    • Slowly add 2.2 equivalents of HCl (e.g., 4M HCl in Dioxane or Ethanol).

    • Observation: A white precipitate should form immediately. The excess acid ensures protonation of the pyridine ring, reducing solubility.

  • Digestion (Ostwald Ripening):

    • Heat the slurry to reflux (~75°C for EtOAc/EtOH mixtures) until the solid almost dissolves or becomes a uniform suspension.

    • Add Ethanol (EtOH) dropwise at reflux until the solution is clear (solvent switch to EtOAc:EtOH 9:1).

    • Mechanism:[1] This step dissolves small, impure crystals and allows larger, purer crystals to grow upon cooling.

  • Controlled Cooling:

    • Cool to Room Temperature (RT) over 2 hours.

    • Chill to 0°C for 4 hours.

    • Critical Process Parameter (CPP): Rapid cooling causes "oiling out." If oil droplets appear, reheat and add seed crystals.

  • Isolation:

    • Filter under vacuum (N2 atmosphere preferred if hygroscopic).

    • Wash cake with cold EtOAc.

    • Dry at 45°C under vacuum.

Part 3: Protocol B - Optical Resolution via Diastereomeric Crystallization

For pharmaceutical applications (e.g., antihistamine synthesis), the (S)-enantiomer is often the active pharmacophore. This protocol uses Dibenzoyl-L-tartaric acid (L-DBTA) , a "gold standard" resolving agent for piperidine derivatives.

Mechanism


The diastereomeric salt pair has different solubilities.[2] The (S)-amine typically forms a less soluble salt with L-DBTA in alcoholic solvents.
Resolution Workflow
  • Screening Setup:

    • Mix 1.0 eq of Racemic Free Base with 1.0 eq of L-DBTA.

    • Solvent System: Methanol (MeOH) / Water (95:5) or Ethanol / Acetone (1:1) .

  • Crystallization:

    • Dissolve mixture at reflux.

    • Cool slowly (10°C/hour) to ambient temperature.

    • Allow to stand for 12–24 hours.

  • Filtration & Recrystallization:

    • Collect the precipitate (enriched diastereomeric salt).

    • Recrystallize: Dissolve the wet cake in the minimum amount of boiling MeOH. Cool to crystallize.

    • Target: Repeat until the melting point is constant and chiral HPLC shows >99% ee.

  • Salt Cracking (Liberating the Free Base):

    • Suspend the purified salt in Water/Dichloromethane (DCM).

    • Adjust pH to >12 using 2M NaOH.

    • Extract the aqueous layer with DCM (3x).

    • Dry organic layer (

      
      ) and concentrate to yield the Enantiopure Oil .
      

Part 4: Visualization of Workflows

Figure 1: General Purification & Salt Formation Logic

This diagram illustrates the decision tree for processing the crude reaction mixture.

G Start Crude Reaction Mixture (Oily Free Base) Solvent Dissolve in EtOAc (Optional: Carbon Treat) Start->Solvent Acid Add Acid (HCl or Fumaric) Stoichiometry: 2.2 eq Solvent->Acid Protonation Precip Precipitation / Slurry Acid->Precip Heat Heat to Reflux (Add EtOH to dissolve) Precip->Heat Digestion Cool Controlled Cooling (Avoid Oiling Out) Heat->Cool Crystal Growth Filter Filtration & Drying Cool->Filter Product Crystalline Salt (>98% Purity) Filter->Product

Caption: Figure 1. Standard workflow for converting the oily free base into a stable, purified acid-addition salt.

Figure 2: Optical Resolution Pathway

This diagram details the separation of enantiomers using chiral acids.

Resolution Racemate Racemic Mixture (R/S-Isomers) Mix Reflux in MeOH/H2O Racemate->Mix Agent Add Resolving Agent (L-DBTA) Agent->Mix Cool Selective Crystallization Mix->Cool Solid Solid Phase (S-Amine • L-DBTA) Cool->Solid Less Soluble Salt Liquid Mother Liquor (R-Amine • L-DBTA) Cool->Liquid More Soluble Salt Recryst Recrystallize (MeOH) Increase %ee Solid->Recryst Crack Base Treatment (NaOH / DCM) Recryst->Crack Final Pure (S)-Enantiomer (>99% ee) Crack->Final

Caption: Figure 2. Kinetic resolution pathway using Dibenzoyl-L-tartaric acid (L-DBTA) to isolate the (S)-enantiomer.

Part 5: Troubleshooting "Oiling Out"

A common failure mode when crystallizing low-melting amines is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization.

SymptomRoot CauseCorrective Action
Milky Emulsion Temperature too high during acid addition; supersaturation too high.Slow down acid addition. Add seed crystals at the cloud point.
Sticky Gum Impurities lowering the melting point of the salt.Decant solvent. Triturate the gum with diethyl ether or hexane to induce hardening. Recrystallize from a higher boiling alcohol (e.g., IPA).
No Precipitate Salt is too soluble in the chosen solvent.Add an antisolvent (e.g., MTBE or Heptane) dropwise.

References

  • General Salt Formation: Wouters, J., & Quéré, L. (Eds.). (2011).[3] Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry. Link

  • Chiral Resolution of Piperidines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Physical Properties & Synthesis: Santa Cruz Biotechnology. 4-[(2-methylpiperidin-1-yl)methyl]pyridine Product Data. Link

  • Crystallization Theory: Myerson, A. S. (2002).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a higher success rate and product purity. Our approach is grounded in established chemical principles and field-tested expertise.

Introduction to the Synthesis

The synthesis of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine is most commonly achieved through a one-pot reductive amination reaction. This method involves the condensation of pyridine-4-carboxaldehyde with 2-methylpiperidine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This approach is favored for its efficiency and generally good yields.[1][2]

A highly effective and selective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4][5][6] Its mild nature allows for the reduction of the iminium ion intermediate without significantly affecting the starting aldehyde or other sensitive functional groups.[3][4][5][6]

Below is a general reaction scheme:

Reaction_Scheme Pyridine-4-carboxaldehyde Pyridine-4- carboxaldehyde reagents + Pyridine-4-carboxaldehyde->reagents 2-Methylpiperidine 2-Methylpiperidine 2-Methylpiperidine->reagents Product 4-[(2-Methylpiperidin-1-yl)methyl]pyridine arrow NaBH(OAc)₃ DCE or THF reagents->arrow arrow->Product Low_Yield_Troubleshooting cluster_solutions Solutions Start Low or No Product Yield CheckReagents Verify Reagent Quality (Aldehyde, Amine, Reducing Agent) Start->CheckReagents CheckConditions Review Reaction Conditions (Solvent, Temperature, Time) CheckReagents->CheckConditions Reagents OK Sol_Reagents Use fresh/purified reagents. CheckReagents->Sol_Reagents MonitorReaction Monitor Reaction Progress (TLC, LC-MS) CheckConditions->MonitorReaction Conditions Correct Sol_Conditions Optimize solvent (DCE preferred). Extend reaction time. CheckConditions->Sol_Conditions OptimizeCatalyst Consider Catalytic Acetic Acid (if reaction is stalled) MonitorReaction->OptimizeCatalyst No Progress Sol_Catalyst Add catalytic AcOH. OptimizeCatalyst->Sol_Catalyst Purification_Workflow Start Crude Reaction Mixture Quench Quench with aq. NaHCO₃ Start->Quench Extract1 Extract with Organic Solvent Quench->Extract1 AcidWash Wash with 1M HCl (optional) Extract1->AcidWash Basify Basify Aqueous Layer with NaOH AcidWash->Basify Extract2 Re-extract with Organic Solvent Basify->Extract2 Dry Dry and Concentrate Extract2->Dry Chromatography Column Chromatography (if necessary) Dry->Chromatography PureProduct Pure Product Chromatography->PureProduct

Sources

Identifying and removing impurities from 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for identifying and removing impurities associated with 4-[(2-Methylpiperidin-1-yl)methyl]pyridine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for your specific needs.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

Question 1: What are the most likely impurities I will encounter with my sample of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine?

The impurities in your sample are almost always a direct result of the synthetic route used to prepare the compound. The most common synthesis is a reductive amination between 4-pyridinecarboxaldehyde and 2-methylpiperidine.

Here’s a breakdown of the probable impurities based on this synthesis:

Impurity Class Specific Example(s) Reason for Presence
Starting Materials 4-pyridinecarboxaldehyde, 2-methylpiperidineIncomplete reaction or non-stoichiometric addition of reagents.
Reducing Agent Byproducts Borate salts, cyanoborohydride decomposition productsResiduals from the reduction step of the imine intermediate. The use of reagents like sodium cyanoborohydride can sometimes lead to cyanide-containing byproducts.[1][2]
Side-Reaction Products Bis-adducts, over-alkylated speciesA second molecule of the aldehyde reacting with the product, or other unintended pathways.
Degradation Products Pyridine N-oxideOxidation of the pyridine nitrogen, especially during storage or workup.
Solvent Residues Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF)Solvents used during the reaction or purification steps that were not completely removed.

Understanding the source of impurities is crucial because it informs both the analytical method you choose for detection and the purification strategy you employ.[3]

Question 2: My compound is showing signs of degradation. What are the likely degradation pathways?

4-[(2-Methylpiperidin-1-yl)methyl]pyridine, like many N-substituted piperidines and pyridines, can be susceptible to specific degradation pathways:

  • Oxidation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide. This is a common issue for pyridine-containing compounds.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the C-N bond between the pyridine-methylene and piperidine groups could theoretically occur, though this is less common.

  • Photodegradation: Prolonged exposure to UV light can lead to complex degradation pathways. It is always recommended to store amine compounds in amber vials or protected from light.[4]

For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[5][6]

Part 2: Analytical Identification of Impurities

Question 3: How can I best identify the impurities in my sample?

A multi-technique approach is always best for unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0) is a good starting point.[7] UV detection at around 254-260 nm is suitable for the pyridine chromophore. HPLC will give you a clear picture of the number of components and their relative abundance (purity percentage).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is your most powerful tool. It couples the separation power of HPLC with the identification power of mass spectrometry. You can obtain the mass-to-charge ratio (m/z) of your main peak and any impurity peaks. For 4-[(2-Methylpiperidin-1-yl)methyl]pyridine, you would expect to see a protonated molecule [M+H]⁺ at approximately m/z 191.15.[8] Any other masses would correspond to impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Impurities will present as extra, unassignable peaks. For example, residual 4-pyridinecarboxaldehyde would show a characteristic aldehyde proton peak around 10 ppm in the ¹H NMR spectrum.

Workflow for Impurity Identification

Caption: Workflow for Analytical Identification of Impurities.

Part 3: Troubleshooting Guide for Purification

Issue 1: My sample is contaminated with unreacted 2-methylpiperidine and/or other basic impurities.

Cause: The basic nature of both the product and the starting amine makes separation by standard silica gel chromatography challenging due to streaking and poor separation.

Solution: Acid-Base Liquid-Liquid Extraction

This technique exploits the difference in basicity and solubility between the desired product and impurities. It is a highly effective, scalable, and economical first-pass purification step.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product and any basic impurities (like 2-methylpiperidine) will be protonated and move into the aqueous layer as hydrochloride salts. Non-basic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH solution) with stirring until the pH is strongly basic (pH > 10). This deprotonates the amine salts, causing the free-base product to precipitate or form an oil.

  • Re-extraction: Extract the now basic aqueous layer multiple times with fresh ethyl acetate or DCM. The purified product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Self-Validation: After the procedure, run a TLC or LC-MS of the final organic layer to confirm the absence of the starting materials.

Workflow for Acid-Base Extraction

Acid_Base_Extraction product Crude Product in Organic Solvent acid_wash Wash with 1M HCl (aq) product->acid_wash separate1 Separate Layers acid_wash->separate1 aq_layer1 Aqueous Layer (Protonated Amines) separate1->aq_layer1 Aqueous Phase org_layer1 Organic Layer (Neutral Impurities) [DISCARD] separate1->org_layer1 Organic Phase basify Basify Aqueous Layer with 2M NaOH (aq) to pH > 10 aq_layer1->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 aq_layer2 Aqueous Layer (Salts) [DISCARD] separate2->aq_layer2 Aqueous Phase org_layer2 Organic Layer (Purified Product) separate2->org_layer2 Organic Phase finish Dry & Concentrate org_layer2->finish

Caption: Step-wise logic for purification via acid-base extraction.

Issue 2: My sample contains non-basic impurities or isomers that co-extract with the product.

Cause: Some impurities, particularly those with similar polarity and no basic handle, cannot be removed by simple extraction.

Solution: Silica Gel Column Chromatography

While challenging for basic amines, it can be highly effective if the mobile phase is optimized.

Step-by-Step Protocol:

  • Solvent System Selection: Use TLC to find a suitable solvent system. Start with a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).

  • Tailing Suppression (Critical): The key to success is to add a small amount of a basic modifier to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing the product from streaking.

    • Add 0.5-1% triethylamine (NEt₃) or ammonia solution (7N in methanol) to your mobile phase.[9]

  • Column Packing: Pack the column using the chosen mobile phase.

  • Loading: Load the crude product onto the column (either neat adsorbed onto a small amount of silica, or dissolved in a minimum amount of the mobile phase).

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the fractions by TLC or LC-MS to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Trustworthiness Check: The addition of a basic modifier like triethylamine is a field-proven technique to ensure symmetrical peak shapes and good separation for basic compounds on silica gel.[9]

Issue 3: My final product is a viscous oil and I need a crystalline solid.

Cause: The free base of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine may be a low-melting solid or an oil at room temperature. Many applications require a stable, crystalline, and easy-to-handle solid.

Solution: Salt Formation and Crystallization

Converting the basic free-base into a salt often yields a highly crystalline material with a sharp melting point. Hydrochloride or hydrobromide salts are common.

Step-by-Step Protocol (for Hydrochloride Salt):

  • Dissolve the purified free-base oil in a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or isopropanolic HCl) dropwise while stirring.

  • A precipitate (the hydrochloride salt) should form immediately. Continue adding the acid until no more precipitate is observed.

  • Stir the resulting slurry for a period (e.g., 1 hour) to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.

  • Dry the solid under vacuum to obtain the final, crystalline hydrochloride salt.

This method not only provides a solid but can also serve as a final purification step, as impurities may remain in the mother liquor.[10][11]

References

  • CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Patsnap Eureka. [Link]

  • WO2007055423A1 - Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol.
  • 4-[(2-methylpiperidin-1-yl)methyl]pyridine - PubChem. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. [Link]

  • N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine - Veeprho. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. - ACS Publications. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - ACS Publications. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. [Link]

  • Reductive Amination - Common Conditions - Organic Chemistry Data. [Link]

  • What is the stability of piperidine? - Biosynce. [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride - ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities - Advanced Journal of Chemistry. [Link]

Sources

Addressing batch-to-batch variability of synthesized 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to batch-to-batch variability. Our approach is rooted in first principles of organic chemistry to empower you to not only solve immediate problems but also to build robust and reproducible synthetic processes.

Introduction: The Challenge of Consistency

4-[(2-Methylpiperidin-1-yl)methyl]pyridine is a key building block in pharmaceutical development. Its synthesis, most commonly achieved via reductive amination of 4-pyridinecarboxaldehyde with 2-methylpiperidine or nucleophilic substitution of 4-(chloromethyl)pyridine with 2-methylpiperidine, is sensitive to a variety of factors that can introduce variability in yield, purity, and overall quality between batches. This guide provides a structured, question-and-answer-based approach to systematically diagnose and address these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Yield and Incomplete Conversion

Question 1: My reaction consistently stalls, leaving significant amounts of unreacted 4-pyridinecarboxaldehyde. What are the likely causes and how can I fix it?

Answer:

Incomplete conversion in a reductive amination is a common issue that typically points to problems with the iminium ion formation or the reduction step.

  • Causality: The formation of the iminium ion from the aldehyde and amine is a reversible equilibrium reaction that generates water. If this water is not effectively removed, the equilibrium will not favor the iminium ion, thus slowing down the entire process. Furthermore, the choice and activity of the reducing agent are critical. A weak or deactivated reducing agent will not efficiently convert the iminium ion to the final product.

  • Troubleshooting Protocol:

    • Water Scavenging: Ensure anhydrous conditions. If not already in use, consider the addition of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture. This will drive the equilibrium towards the iminium ion.

    • Reducing Agent Selection and Stoichiometry: Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and selectivity.[1] However, if using a less reactive agent like sodium borohydride (NaBH₄), the reaction may require a protic solvent or a slightly acidic catalyst to facilitate the reduction. Verify the quality and age of your reducing agent, as they can degrade over time. Consider increasing the stoichiometry of the reducing agent by 10-20%.

    • pH Control: The pH of the reaction is crucial. A slightly acidic medium (pH 4-6) is often optimal for iminium ion formation. If the reaction is too basic, the amine is less likely to be protonated, and if it's too acidic, the amine starting material will be protonated and non-nucleophilic. A common practice is to add a small amount of acetic acid.

  • Workflow Diagram:

G cluster_0 Troubleshooting Low Conversion start Low Yield/ Incomplete Conversion check_water Check for Water in Reaction start->check_water add_drying Add Molecular Sieves or MgSO4 check_water->add_drying Yes check_reductant Evaluate Reducing Agent check_water->check_reductant No add_drying->check_reductant increase_reductant Increase Stoichiometry (1.1 - 1.2 eq) check_reductant->increase_reductant Stoichiometry? verify_reductant Verify Reductant Quality check_reductant->verify_reductant Quality? check_ph Check Reaction pH increase_reductant->check_ph verify_reductant->check_ph adjust_ph Adjust pH to 4-6 (e.g., with Acetic Acid) check_ph->adjust_ph Incorrect monitor Monitor by TLC/LC-MS check_ph->monitor Optimal adjust_ph->monitor G cluster_1 Over-Alkylation Side Reaction SM1 4-(Chloromethyl)pyridine Product 4-[(2-Methylpiperidin-1-yl)methyl]pyridine (Desired Product) SM1->Product SM2 2-Methylpiperidine SM2->Product Impurity Quaternary Ammonium Salt (Impurity) Product->Impurity + 4-(Chloromethyl)pyridine

Caption: Formation of a quaternary ammonium salt impurity.

Question 3: I am struggling to remove unreacted 2-methylpiperidine from my final product. What is the best purification strategy?

Answer:

Residual 2-methylpiperidine can be challenging to remove due to its similar basicity and volatility to the product. A multi-step purification approach is often necessary.

  • Purification Protocol:

    • Acid-Base Extraction: This is the most effective method. [2][3][4] * Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash with a dilute acidic solution (e.g., 1M HCl). Both the product and the unreacted 2-methylpiperidine will move into the aqueous layer as their hydrochloride salts.

      • Wash the organic layer with brine to remove any residual water-soluble impurities.

      • Separate the aqueous layer and basify it with a strong base (e.g., 2M NaOH) to a pH > 12. This will deprotonate the amines.

      • Extract the deprotonated amines back into an organic solvent.

    • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. [5][6] * Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). A small amount of a basic modifier like triethylamine (0.1-1%) should be added to the mobile phase to prevent streaking of the basic compounds on the acidic silica gel.

  • Data Summary Table:

ParameterAcid-Base ExtractionColumn Chromatography
Principle Differential solubility of salts vs. free basesDifferential adsorption to a solid support
Throughput HighLow to Medium
Scalability ExcellentGood
Key for Success Precise pH controlProper mobile phase selection with a basic modifier
Category 3: Analytical Characterization

Question 4: What are the recommended analytical techniques to assess the purity of my synthesized 4-[(2-Methylpiperidin-1-yl)methyl]pyridine and to identify unknown impurities?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for comprehensive quality control.

  • Recommended Analytical Workflow:

    • Purity Assessment (Quantitative):

      • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. [7] * Column: A reverse-phase C18 column is typically suitable.

        • Mobile Phase: A gradient of acetonitrile or methanol in water with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic analytes.

        • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

    • Identity Confirmation and Impurity Identification (Qualitative):

      • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is highly effective for identifying impurities by their mass-to-charge ratio.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can also help in identifying major impurities if their signals are resolved from the product's signals.

    • Residual Solvent Analysis:

      • Gas Chromatography (GC): With a headspace sampler, GC is the preferred method for quantifying residual solvents from the synthesis and purification steps.

  • Analytical Techniques Overview:

TechniquePurposeInformation Provided
HPLC-UV Purity AssessmentPercentage purity, detection of non-volatile impurities
LC-MS Impurity IdentificationMolecular weight of impurities
¹H & ¹³C NMR Structural ConfirmationConfirmation of the chemical structure of the product and major impurities
GC-HS Residual Solvent AnalysisQuantification of residual solvents

Conclusion

Addressing batch-to-batch variability in the synthesis of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine requires a systematic and logical approach. By understanding the underlying chemical principles of the reaction and potential side reactions, and by implementing robust purification and analytical protocols, researchers can achieve consistent and high-quality results. This guide serves as a starting point for troubleshooting, and it is always recommended to consult relevant literature for specific reaction optimization.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Patsnap Eureka. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. Available at: [Link]

  • US3154552A - Methylation of piperazines - Google Patents.
  • WO2007055423A1 - Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol - Google Patents.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. Available at: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. Available at: [Link]

  • Eschweiler-Clarke Reaction - YouTube. Available at: [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. Available at: [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - NIH. Available at: [Link]

Sources

Technical Support Center: Selectivity Optimization for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are currently working with 4-[(2-Methylpiperidin-1-yl)methyl]pyridine (referred to herein as MPMP ).[1] Based on its pharmacophore—a basic tertiary amine (2-methylpiperidine) linked via a methylene bridge to a pyridine ring—this compound functions as a non-imidazole histamine H3 receptor (H3R) antagonist/inverse agonist .[1]

While this scaffold avoids the CYP450 inhibition issues associated with earlier imidazole-based H3 ligands (e.g., thioperamide), it frequently faces challenges regarding selectivity against H1/H4 receptors and hERG channel blockade .[1] This guide provides a troubleshooting framework to enhance the selectivity profile of MPMP while maintaining on-target potency.

Part 1: Structural Optimization (SAR) & Selectivity

Q1: My MPMP analog shows high potency for H3R but poor selectivity against H1R. How can I fix this?

Diagnosis: The lack of selectivity often stems from the basic nitrogen's accessibility and the flexibility of the methylene linker .[1] The H1 receptor pocket accommodates flexible amines more readily than the H3 receptor, which has distinct steric constraints.

Troubleshooting Protocol: To enhance H3R selectivity over H1R, you must exploit the specific steric tolerance of the H3R binding pocket.[1]

  • Optimize the Piperidine Substitution (The "Left-Hand" Side):

    • Current State: You have a 2-methyl group.[1][2][3][4][5][6]

    • Modification: The 2-methyl group introduces chirality.[1] Ensure you are testing the (S)-enantiomer , as H3R often exhibits stereoselectivity for (S)-2-methylpiperidines over the (R)-form, whereas H1R is less discriminatory.[1]

    • Advanced Tactic: Introduce a trans-2,6-dimethyl substitution pattern. This "locks" the piperidine chair conformation, creating a steric clash in the H1R pocket while preserving H3R affinity.

  • Rigidify the Linker (The "Bridge"):

    • Issue: The single methylene (-CH2-) bridge allows free rotation, enabling the pyridine and piperidine rings to adopt conformations that fit H1R.[1]

    • Solution: Constrain the linker. Replacing the methylene with a cyclopropyl group or integrating the linker into a fused bicycle can restrict the pharmacophore to the bioactive H3R conformation.

  • Pyridine Electronics (The "Right-Hand" Side):

    • Modification: Shift the nitrogen position on the pyridine ring. 4-pyridine (current) is highly basic.[1] Moving to a 3-pyridine or 2-pyridine attachment point alters the vector of the lone pair and the pKa, potentially reducing off-target binding to Muscarinic M1-M5 receptors.

Q2: We are observing significant hERG channel blockade (IC50 < 1 µM). Is this structural?

Diagnosis: Yes. The MPMP scaffold (Basic Amine + Lipophilic Linker + Aromatic Ring) fits the classic hERG pharmacophore .[1] The protonated nitrogen interacts with Tyr652/Phe656 in the hERG pore.

Mitigation Strategy:

  • Reduce Basicity (pKa Modulation):

    • Add an electron-withdrawing group (e.g., -F or -CF3 ) to the pyridine ring or the piperidine.[1] Lowering the pKa of the piperidine nitrogen below 8.0 reduces the fraction of cationic species at physiological pH, directly lowering hERG affinity.

  • Zwitterionic Approach:

    • Introduce a polar group (e.g., a hydroxyl or carboxylic acid isostere) on the piperidine ring to disrupt the hydrophobic interaction required for hERG binding.

Part 2: Experimental Troubleshooting & Assays

Q3: There is a discrepancy between our Radioligand Binding (Ki) and Functional (GTPγS) data. Which should I trust?

Analysis: This is common with H3R ligands.[1]

  • Binding Assays (Ki): Measure affinity only.[1] They do not distinguish between antagonists and inverse agonists.[1]

  • Functional Assays (GTPγS / cAMP): Measure intrinsic activity.[1] Since H3R has high constitutive activity , a simple neutral antagonist will appear less potent in a functional assay than an inverse agonist.

Recommendation: Prioritize [35S]GTPγS binding assays for lead optimization.

  • Why? You likely need an inverse agonist to lower the basal signaling of H3R for therapeutic effect (e.g., cognitive enhancement). A neutral antagonist (high Ki, low functional efficacy) may fail in vivo.

Standardized Data Presentation:

Assay TypeParameterTarget Value (Lead)Warning Flag
H3R Binding

< 10 nM> 100 nM
H1R Selectivity Ratio (

H1 /

H3)
> 1000-fold< 100-fold
hERG Safety

> 10 µM< 1 µM
Functional ModeInverse AgonistPartial Agonist

Part 3: Visualizing the Optimization Workflow

The following diagram illustrates the iterative cycle for enhancing MPMP selectivity, highlighting the critical decision gates for H1R selectivity and hERG liability.

OptimizationCycle Start Lead Compound (MPMP Scaffold) Design Structure-Based Design (Rigidification/Stereochem) Start->Design Synthesis Synthesis of Analogs Design->Synthesis Screen1 Primary Screen (H3R Binding Ki) Synthesis->Screen1 Screen1->Design Ki > 100nM Selectivity Selectivity Panel (H1R, H4R Binding) Screen1->Selectivity Ki < 10nM Selectivity->Design H1/H3 Ratio < 100 Safety Safety Screen (hERG Patch Clamp) Selectivity->Safety H1/H3 Ratio > 1000 Safety->Design hERG IC50 < 1µM Candidate Optimized Candidate (High Selectivity/Low hERG) Safety->Candidate hERG IC50 > 10µM

Caption: Iterative optimization workflow for MPMP. Yellow nodes represent critical screening gates; dashed lines indicate feedback loops for structural refinement.[1]

Part 4: Validated Experimental Protocol

Protocol: Membrane Preparation for H3R [35S]GTPγS Assay

To ensure reproducible functional data, membrane integrity is critical.[1] This protocol minimizes G-protein uncoupling.[1]

Reagents:

  • Lysis Buffer: 5 mM Tris-HCl (pH 7.4), 5 mM MgCl2.[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 100 mM NaCl, 10 µM GDP.[1]

  • Ligand: [35S]GTPγS (Specific Activity > 1000 Ci/mmol).

Step-by-Step Methodology:

  • Harvesting: Detach HEK-293 cells stably expressing human H3R using PBS/EDTA (Avoid trypsin as it cleaves extracellular loops).

  • Homogenization: Resuspend cell pellet in ice-cold Lysis Buffer . Homogenize using a Polytron (2 bursts of 10 sec at setting 5).

  • Centrifugation:

    • Spin at 1,000 x g for 10 min at 4°C (Remove nuclei/debris).

    • Transfer supernatant to a fresh tube.

    • Spin at 30,000 x g for 30 min at 4°C (Pellet membranes).

  • Resuspension: Discard supernatant. Resuspend the pellet in Assay Buffer .

  • Validation: Determine protein concentration (Bradford). Dilute to 10 µ g/well for the assay.

  • Incubation: Incubate membranes with MPMP analogs and 0.2 nM [35S]GTPγS for 60 min at 30°C. Terminate by rapid filtration.

References

  • Berlin, M., et al. (2011).[1] Non-imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Gemkow, M. J., et al. (2009).[1] The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders. Drug Discovery Today.

  • Sander, K., et al. (2008).[1] H3 Receptor Antagonists: Structure-Activity Relationships. ChemMedChem.

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.

Sources

Technical Support Center: Pharmacokinetic Optimization of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PK-OPT-2024-001 Subject: Improving Metabolic Stability and Reducing hERG Liability for Piperidine-Pyridine Scaffolds Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary: The Scaffold Analysis

You are working with 4-[(2-Methylpiperidin-1-yl)methyl]pyridine , a classic "privileged structure" often found in antihistamines, analgesics, and GPCR ligands.[1] However, this scaffold frequently triggers "Red Flags" in early ADMET screening due to two competing physicochemical failures:

  • Rapid Oxidative Clearance: The methylene bridge and the piperidine ring are "metabolic hotspots."

  • hERG Channel Inhibition: The combination of a basic amine (piperidine) and a lipophilic aromatic tail (pyridine) is a textbook pharmacophore for hERG blockade, leading to cardiotoxicity risks.[1]

This guide serves as your interactive troubleshooting hub. Select the "Error Code" below that matches your experimental failure to view the remediation protocol.

Module 1: Troubleshooting Rapid Clearance (Metabolic Instability)

User Ticket #1:

"My compound has a half-life (


) of <15 minutes in human liver microsomes (HLM). Where is the metabolic leak?"
Root Cause Analysis

Your molecule contains three high-risk sites for Cytochrome P450 (CYP) oxidation.[1] The high basicity of the piperidine nitrogen (


) attracts the heme-iron of CYP enzymes, while the adjacent carbons are electron-rich and prone to hydrogen abstraction.
Visual Diagnostic: Metabolic Soft Spots

The following diagram highlights the specific atoms in your scaffold that are likely failing.

MetabolicHotspots Molecule 4-[(2-Methylpiperidin-1-yl)methyl]pyridine Spot1 Risk 1: Methylene Bridge (Benzylic-like Oxidation) Molecule->Spot1 Spot2 Risk 2: Piperidine C6 (N-Dealkylation) Molecule->Spot2 Spot3 Risk 3: 2-Methyl Group (Direct Oxidation) Molecule->Spot3

Figure 1: Primary sites of metabolic vulnerability (Soft Spots) identified by CYP450 docking simulations.[1][2]

Remediation Strategies
StrategyChemical ModificationMechanism of Action
1. Deuteration Replace bridge

with

Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H, slowing down the rate-limiting step of hydrogen abstraction by CYPs [1].[1]
2. Fluorination Add Fluorine to Piperidine C3/C5Electronic Deactivation: Fluorine is electron-withdrawing.[1] It lowers the electron density of the ring, making it less attractive to oxidative enzymes, and lowers the

of the amine [2].
3. Steric Shielding Gem-dimethyl at Piperidine C6Steric Hindrance: Blocks the approach of the bulky CYP heme group to the vulnerable alpha-carbon.
4. Ring Contraction Switch to Pyrrolidine or AzetidineChanges the ring puckering and reduces lipophilicity (

), often improving metabolic stability [3].

Module 2: Mitigating hERG Toxicity

User Ticket #2:

"The IC50 in my hERG patch-clamp assay is 0.5 µM. How do I improve the safety margin without killing potency?"

Root Cause Analysis

The hERG potassium channel has a large, hydrophobic inner cavity with aromatic residues (Tyr652, Phe656) that trap lipophilic, basic molecules.[1] Your molecule fits the "hERG Pharmacophore" perfectly:

  • Protonated Nitrogen: Interactions with Ser624/Thr623.

  • Aromatic Tail (Pyridine):

    
    -stacking with Phe656.[1]
    
Optimization Workflow

To "detune" hERG binding, you must disrupt these interactions.

hERGOptimization Start High hERG Inhibition Strategy1 Strategy A: Reduce Basicity (pKa) Start->Strategy1 Strategy2 Strategy B: Reduce Lipophilicity (LogP) Start->Strategy2 Tactic1 Replace Piperidine with Morpholine or Piperazine Strategy1->Tactic1 Tactic2 Add Oxygen (Ether/Amide) to Linker Strategy2->Tactic2 Result Result Tactic1->Result Tactic2->Result

Figure 2: Decision tree for structural modifications to reduce hERG liability.

Specific Recommendations
  • The "pKa Switch":

    • Current pKa: ~9.8 (Piperidine).

    • Action: Replace the piperidine with a Morpholine (pKa ~8.3) or Piperazine (pKa ~9.8, but allows N-substitution to lower it further).

    • Why? Lowering pKa reduces the percentage of the molecule that is positively charged at physiological pH (7.4), directly reducing hERG affinity [4].

  • Zwitterionic Design:

    • Action: Introduce a carboxylic acid or tetrazole moiety on the pyridine ring.

    • Why? Creating a zwitterion neutralizes the net charge and drastically reduces hERG binding, though it may affect permeability.

Module 3: Validating Your Changes (Standard Operating Procedures)

Do not rely on calculated properties alone. Use this validated protocol to test your modified analogs.

Protocol: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the Intrinsic Clearance (


) of the test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)[1]

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Procedure:

  • Preparation:

    • Prepare a 10 mM stock of your test compound in DMSO.[3][4]

    • Dilute to 1 µM working concentration in Phosphate Buffer (keep DMSO < 0.1%).

  • Pre-Incubation:

    • Mix 450 µL of working compound solution with 25 µL of HLM (final protein conc. 0.5 mg/mL).[4]

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL of ice-cold Stop Solution (ACN).

    • Vortex for 1 minute; Centrifuge at 4000 rpm for 15 minutes.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[4] Monitor the parent ion peak area.

  • Calculation:

    • Plot ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       vs. Time.
      
    • Slope

      
      .[1]
      
    • 
      .
      
    • 
      .
      

References

  • FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link

  • Ritchie, T. J., et al. (2011).[1] The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today.[1] Link

  • Jamieson, C., et al. (2012). Medicinal Chemistry Strategies to Reduce hERG Blockade.[1][5][6][7] Current Opinion in Drug Discovery & Development.[1] Link (Note: Direct link to similar review via NIH).

For further assistance, please submit your LC-MS raw data files to the support queue.

Sources

Challenges in the catalytic reductive amination of pyridine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Catalysis Support Hub .

As a Senior Application Scientist, I understand that pyridine-containing substrates are among the most notorious "bad actors" in catalytic hydrogenation. The pyridine nitrogen (


 hybridized) acts as a potent ligand, often leading to two extremes: total catalyst deactivation  or uncontrolled ring saturation  (yielding piperidines).

Below is a technical troubleshooting guide designed to navigate these competing failure modes.

Module 1: Catalyst Deactivation

User Ticket: "I added my pyridine-aldehyde and amine to the Parr shaker with Pd/C, but uptake stopped immediately. The catalyst looks dead."

Root Cause Analysis: Competitive Adsorption

The unshared electron pair on the pyridine nitrogen binds strongly to the active metal sites (Pd, Pt, or Ni) via


-donation. This adsorption is often stronger than that of the imine (

) or the alkene, effectively poisoning the catalyst surface.
Technical Solution: The Acid-Scavenger Protocol

You must mask the pyridine nitrogen to prevent it from coordinating with the metal.

  • The Fix: Add a Brønsted acid (1.0–1.1 equivalents relative to the pyridine nitrogen).

  • Mechanism: Protonation forms the pyridinium ion. The charged species cannot donate electrons to the metal surface, leaving the active sites free for the neutral imine intermediate.

  • Recommended Acids:

    • Acetic Acid (AcOH): Mild, often sufficient for Pd/C.

    • Methanesulfonic Acid (MsOH) or HCl: Stronger, required for electron-rich pyridines.

    • Caution: Avoid excess strong acid if your amine substrate is acid-sensitive.

Visualizing the Mechanism

The following diagram illustrates how protonation restores catalytic activity.

CatalystPoisoning Pyridine Free Pyridine (Lone Pair Active) Metal Pd Surface (Active Sites) Pyridine->Metal Strong Coordination Pyridinium Pyridinium Salt (Non-Coordinating) Pyridine->Pyridinium + Acid Poisoned Poisoned Catalyst (Reaction Stalled) Metal->Poisoned Product Secondary Amine (Success) Metal->Product Hydrogenation Acid Acid Additive (H+) Acid->Pyridinium Pyridinium->Metal No Binding Imine Imine Substrate Imine->Metal Adsorption

Figure 1: Mechanism of catalyst poisoning by pyridine and reactivation via protonation.

Module 2: Chemo-Selectivity (Ring Reduction)

User Ticket: "The reaction worked, but I made the piperidine analog instead of the pyridine. The ring got hydrogenated."

Root Cause Analysis: Thermodynamic Sinks

Once the catalyst is active, the hydrogenation of the pyridine ring is thermodynamically favorable, especially on Platinum (Pt) or Rhodium (Rh) surfaces, or under high pressure.

Technical Solution: Catalyst & Poison Tuning

If you are observing ring reduction, you must alter the electronic environment of the catalyst or the substrate.

VariableRecommendationScientific Rationale
Catalyst Selection Pd/C (over Pt/C)Palladium is generally less active toward aromatic ring hydrogenation than Platinum or Rhodium under mild conditions [1].
Modified Catalyst Sulfided Pt/C (Pt(S)/C) Sulfur acts as a selective poison, occupying the most active sites responsible for ring hydrogenation while allowing

reduction [2].
Acid Type H₂SO₄ (Specific)Literature suggests sulfuric acid can be superior to HCl for selectivity in specific pyridine-nitrile reductions, likely due to the bulk/coordination of the sulfate counterion [3].
Pressure 1–3 bar (Low)High pressure forces ring hydrogenation. Keep

pressure as low as kinetically feasible.

Module 3: The "Stalled Intermediate"

User Ticket: "I see starting material and alcohol byproducts, but very little amine. The imine isn't forming."

Root Cause Analysis: Unfavorable Equilibrium

Pyridine aldehydes (especially 2-pyridinecarboxaldehyde) can be electronically deactivated or sterically hindered. If the imine does not form before hydrogenation starts, the aldehyde will simply be reduced to the alcohol (primary side product).

Technical Solution: Two-Step One-Pot Protocol

Do not mix everything at once. Force the equilibrium to the right before introducing hydrogen.

  • Dehydration: Use a drying agent (Molecular Sieves 4Å) or a Lewis Acid promoter during the imine formation step.

  • Lewis Acid Promoter: Titanium(IV) isopropoxide (

    
    ) is the gold standard here. It acts as both a Lewis acid to activate the carbonyl and a water scavenger [4].
    

Standard Operating Procedure (SOP)

Protocol: Reductive Amination of 3-Pyridinecarboxaldehyde with a Primary Amine

Objective: Synthesize secondary amine while preserving the pyridine ring.

Reagents:

  • Substrate: 3-Pyridinecarboxaldehyde (1.0 equiv)

  • Amine: Primary alkyl amine (1.1 equiv)

  • Catalyst: 5% Pd/C (5 wt% loading) or 5% Pt(S)/C (if ring reduction persists)

  • Additive: Acetic Acid (1.1 equiv)

  • Solvent: Methanol (Anhydrous)

Workflow:

  • Imine Formation (Pre-complexation):

    • Charge flask with Aldehyde, Amine, and Methanol.

    • Optional: Add

      
       (1.2 equiv) if the amine is unreactive. Stir 2–4 hours under 
      
      
      
      .
    • Check point: Verify imine formation via TLC or NMR (disappearance of aldehyde CHO peak).

  • Protonation (The Critical Step):

    • Add Acetic Acid (1.1 equiv). Note: If using

      
      , this step requires care; usually, the Lewis acid is sufficient, but for pure hydrogenation, the Brønsted acid is safer for the catalyst.
      
  • Hydrogenation:

    • Add Pd/C catalyst (under inert atmosphere).

    • Purge with

      
       (balloon or 1–3 bar).
      
    • Stir vigorously at RT for 4–12 hours.

  • Workup:

    • Filter through Celite to remove catalyst.

    • CRITICAL: The product is currently a salt (acetate/hydrochloride). You must basify (sat.

      
       or 1M NaOH) to extract the free base amine.
      

Troubleshooting Decision Tree

Troubleshooting Start Start Reaction CheckUptake Is H2 Uptake Occurring? Start->CheckUptake NoUptake No Uptake (Stalled) CheckUptake->NoUptake No YesUptake Uptake Normal CheckUptake->YesUptake Yes AddAcid Add 1.0 eq AcOH or HCl (Prevent Poisoning) NoUptake->AddAcid AddAcid->CheckUptake CheckProduct Check Product (LCMS/NMR) YesUptake->CheckProduct RingReduced Piperidine Formed (Over-reduction) CheckProduct->RingReduced Ring Saturation AlcoholFormed Alcohol Byproduct (No Imine) CheckProduct->AlcoholFormed Hydrolysis Success Desired Amine CheckProduct->Success Target Mass SwitchCat Switch to Pt(S)/C OR Reduce Pressure RingReduced->SwitchCat PreForm Use Ti(OiPr)4 Pre-form Imine AlcoholFormed->PreForm

Figure 2: Decision tree for troubleshooting catalytic reductive amination failures.

References

  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Dovell, F. S., & Greenfield, H. (1965). "Sulfides of platinum, palladium, and rhodium as catalysts for the hydrogenation of diolefins and acetylenes." Journal of the American Chemical Society, 87(12), 2767–2768. Link

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022).[1] "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines." Reaction Chemistry & Engineering, 7, 1103-1112. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Interpreting complex NMR spectra of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine and its intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers analyzing the NMR spectroscopy of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine (Structure 1 ) and its synthetic precursors.

Ticket Subject: Structural Elucidation & Troubleshooting for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine Assigned Specialist: Senior Application Scientist Status: Open[1]

Quick Diagnostic: The "Fingerprint" Region

Before diving into complex troubleshooting, verify your Free Base sample against these expected chemical shift ranges in CDCl₃ . Deviations >0.5 ppm suggest salt formation or incorrect regiochemistry.[1]

MoietyProton (

H)
MultiplicityApprox.[1][2][3][4]

(ppm)
Key Diagnostic Feature
Pyridine H-2', H-6'Doublet (d)8.50 – 8.55Characteristic deshielded aromatics.[1]
Pyridine H-3', H-5'Doublet (d)7.20 – 7.30Roof effect towards H-2'/H-6'.[1]
Bridge N-CH₂-Py AB Quartet 3.40 – 3.60 CRITICAL: Often mistaken for a singlet.[1] See Section 2.
Piperidine H-6 eqBroad d2.70 – 2.90Deshielded by Nitrogen adjacent.[1]
Piperidine H-2 axMultiplet2.30 – 2.50Methine proton at the chiral center.[1]
Methyl -CH₃Doublet (d)1.05 – 1.15

Hz.[1]

Deep Dive: Troubleshooting Common Anomalies

Issue #1: "I expect a singlet for the methylene bridge (CH₂), but I see two doublets (or a messy blob)."

Diagnosis: This is not an impurity. It is a manifestation of Diastereotopy .[1] Mechanism: The 2-methylpiperidine moiety contains a chiral center at C2.[1] This chirality breaks the symmetry of the molecule.[1] Consequently, the two protons on the methylene bridge (linking the pyridine and piperidine) are diastereotopic (


).[5] They are magnetically non-equivalent and will couple to each other (

Hz), appearing as an AB quartet rather than a singlet.[5]

Validation Protocol:

  • Solvent Swap: Run the spectrum in

    
     (Benzene-d6).[1] The magnetic anisotropy of benzene often enhances the separation (
    
    
    
    ) between diastereotopic protons, resolving a "blob" into a clear AB system.[5]
  • HSQC: Run a multiplicity-edited HSQC. The carbon signal for this CH₂ (approx. 60-63 ppm) will correlate to both proton signals, confirming they belong to the same carbon.

Issue #2: "The Piperidine signals are broad or missing."

Diagnosis: Conformational Exchange (Ring Flipping & Nitrogen Inversion). Mechanism: The 2-methylpiperidine ring exists in equilibrium between two chair conformers.[1] The bulky N-substituent (4-picolyl) and the 2-methyl group prefer the equatorial position to avoid 1,3-diaxial interactions.[1] However, at room temperature, the ring may undergo rapid exchange, broadening the signals for the axial and equatorial protons.[5]

Visualization of Conformational Dynamics:

Conformation ConfA Conformer A (Diequatorial - Major) Methyl: Eq | Picolyl: Eq TS Transition State (Twist-Boat) ConfA->TS Ring Flip ConfB Conformer B (Diaxial - Minor) Methyl: Ax | Picolyl: Ax ConfB->TS Rapid Reversion TS->ConfA Relaxation TS->ConfB High Energy

Issue #3: "All chemical shifts are ~0.5 - 1.0 ppm downfield from literature."

Diagnosis: Unintentional Salt Formation.[1] Mechanism: The pyridine nitrogen (


) and piperidine nitrogen (

) are basic.[1] If you used CDCl₃ that is old or acidic (decomposed to HCl), or if the product was isolated as an HCl salt, the nitrogens will be protonated.[5]
  • Free Base: Pyridine H-2'

    
     8.5 ppm.[1][2]
    
  • HCl Salt: Pyridine H-2'

    
     8.8 - 9.0 ppm; Piperidine protons shift significantly downfield due to the ammonium cation effect.[1]
    

Corrective Action: Shake your NMR sample with a small amount of solid


 or a drop of 

directly in the tube to deprotonate in situ, then re-acquire.

Synthesis Intermediates: Verification Workflow

When synthesizing 1 via reductive amination or alkylation, you must verify the purity of your intermediates.[5]

Intermediate A: 2-Methylpiperidine[1][6][7]
  • Critical Check: Ensure the absence of pyridine impurities (from incomplete reduction of 2-picoline).

  • Marker: Look for the H-2 multiplet at 2.6 ppm .[1] If you see aromatics, you have starting material.[1][5]

  • Stereochemistry: Commercial 2-methylpiperidine is a racemate.[1] The NMR signals for the enantiomers are identical in an achiral solvent.[1]

Intermediate B: 4-(Chloromethyl)pyridine (or HCl salt)
  • Instability Warning: The free base is unstable (self-polymerization).[1] Always analyze as the HCl salt.[1]

  • Marker: The CH₂ singlet appears at 4.6 - 4.8 ppm (deshielded by Chlorine).[1]

  • Reaction Monitoring: As the reaction proceeds to Product 1 , this singlet will vanish and be replaced by the AB quartet at 3.5 ppm (shielded by Nitrogen).

Advanced Protocol: Self-Validating Assignment

To definitively assign the structure and ensure no isomeric impurities (e.g., 3-isomer contamination), follow this logic flow.

Workflow Start Start: Acquire 1H NMR CheckPy Check Aromatic Region (2 Doublets?) Start->CheckPy Decision1 Is Pyridine Pattern Correct? CheckPy->Decision1 CheckBridge Check Bridge Region (AB Quartet @ 3.5ppm?) Decision2 Is Bridge a Singlet? CheckBridge->Decision2 Decision1->CheckBridge Yes (AA'BB') Error1 Error: Regioisomer Contamination (Likely 2- or 3-subst.) Decision1->Error1 No (Complex Multiplets) Error2 Note: Accidental Equivalence or Rapid Exchange Decision2->Error2 Yes Final Run 2D NOESY Confirm Spatial Proximity (Me-group to Bridge) Decision2->Final No (AB System)

References

  • Sigma-Aldrich. 2-Methylpiperidine 1H NMR Spectrum. SpectraBase.[1][6] Retrieved from [5]

  • National Institute of Advanced Industrial Science and Technology (AIST). 4-Methylpyridine 1H NMR Data. Spectral Database for Organic Compounds (SDBS).[1]

  • Eliel, E. L., & Wilen, S. H. (1994).[5] Stereochemistry of Organic Compounds. (Discussion on A-values and piperidine conformational analysis).

  • Reich, H. J. WinPLT NMR Data - Chemical Shifts. University of Wisconsin-Madison.[1] (General reference for pyridine and amine substituent effects). Retrieved from [5]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[5] Organic Chemistry. Oxford University Press.[1] (Mechanism of diastereotopy in chiral amines).

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine as a Putative Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Epigenetic Regulation in Disease

The dynamic and reversible nature of histone modifications is a cornerstone of epigenetic regulation, profoundly influencing gene expression in both normal physiological processes and pathological states. Among the enzymes orchestrating these modifications, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target, particularly in oncology. LSD1 specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating the transcriptional landscape. Its overexpression or aberrant activity is implicated in the progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), by promoting cell proliferation and blocking differentiation.[1]

This guide provides a comprehensive comparative analysis of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine , a novel small molecule with a structural scaffold suggestive of LSD1 inhibitory activity. While direct experimental efficacy data for this specific compound is not yet publicly available, its core structural motifs—a pyridine ring linked to a piperidine moiety—are present in a class of known potent LSD1 inhibitors.[2] This guide will, therefore, evaluate its potential efficacy by comparing its structure to established LSD1 inhibitors, detailing the standard experimental protocols required to quantify its inhibitory potential, and discussing the broader therapeutic context of LSD1 inhibition.

The Putative Target: Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in maintaining the intricate balance of histone methylation. By removing methyl marks from H3K4, a modification generally associated with active gene transcription, LSD1 primarily functions as a transcriptional co-repressor. The catalytic mechanism involves the FAD cofactor abstracting a hydride from the methylated lysine, leading to the formation of an imine intermediate that is subsequently hydrolyzed to release formaldehyde and the demethylated lysine.

The therapeutic rationale for inhibiting LSD1 stems from its critical role in sustaining oncogenic gene expression programs. By inhibiting LSD1, the repressive demethylation of H3K4 is blocked, leading to the re-expression of tumor suppressor genes and the induction of cellular differentiation.

Comparative Analysis with Known LSD1 Inhibitors

The therapeutic potential of targeting LSD1 has spurred the development of numerous inhibitors, which can be broadly classified as either irreversible (covalent) or reversible (non-covalent). The structural similarity of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine to known reversible inhibitors provides a strong basis for its putative mechanism of action.

Structural Analogs and Structure-Activity Relationships (SAR)

Research into piperidine-based LSD1 inhibitors has revealed that the piperidin-4-ylmethyl group can significantly enhance inhibitory activity.[2] For instance, compounds incorporating a 3-(piperidin-4-ylmethoxy)pyridine scaffold have demonstrated high potency, with Ki values as low as 29 nM.[3] X-ray crystallography studies of similar compounds in complex with LSD1 have elucidated the key binding interactions. The piperidine ring typically occupies a negatively charged pocket, forming hydrogen bonds with residues such as Asp555 and Asn540, while the pyridine core sits within the substrate-binding cavity.[4]

The 2-methyl substitution on the piperidine ring of our target compound, 4-[(2-Methylpiperidin-1-yl)methyl]pyridine, is a key structural feature. Depending on its stereochemistry, this methyl group could either enhance binding affinity through favorable hydrophobic interactions within the binding pocket or introduce steric hindrance. Determining the precise impact of this substitution requires experimental validation.

Efficacy of Known LSD1 Inhibitors

To provide a benchmark for the potential efficacy of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine, the following table summarizes the inhibitory activities of several well-characterized LSD1 inhibitors, including those that have advanced to clinical trials.

InhibitorTypeTargetIC50 / KiClinical Status
Tranylcypromine (TCP) IrreversibleLSD1/MAOIC50: ~2 µMMarketed (antidepressant), Clinical trials for cancer
Iadademstat (ORY-1001) IrreversibleLSD1IC50: <20 nMPhase II clinical trials for AML and SCLC
Bomedemstat (IMG-7289) IrreversibleLSD1PreclinicalPhase III clinical trials for essential thrombocythemia
Seclidemstat (SP-2577) ReversibleLSD1IC50: 13 nMClinical trials for advanced solid tumors
GSK2879552 IrreversibleLSD1PreclinicalTerminated clinical trials
Pulrodemstat (CC-90011) ReversibleLSD1PreclinicalPhase I/II clinical trials for SCLC

Experimental Protocols for Efficacy Determination

To ascertain the inhibitory efficacy of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine against LSD1, a series of well-established biochemical and cellular assays are required.

In Vitro LSD1 Inhibition Assay (Biochemical)

This assay directly measures the enzymatic activity of recombinant human LSD1 in the presence of the test compound. A common method is a horseradish peroxidase (HRP)-coupled assay.

Principle: The demethylation of a dimethylated histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of HRP, H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound.

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare solutions of recombinant human LSD1, HRP, Amplex Red, and the dimethylated H3K4 peptide substrate in the reaction buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer, HRP, Amplex Red, and the test compound at various concentrations.

    • Add the LSD1 enzyme to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the H3K4 peptide substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the fluorescence intensity against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. This change in stability can be detected by heating the cell lysate to various temperatures and then quantifying the amount of soluble protein remaining.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture a relevant cancer cell line (e.g., MV4-11 leukemia cells) to a suitable density.

    • Treat the cells with 4-[(2-Methylpiperidin-1-yl)methyl]pyridine or a vehicle control for a defined period.

  • Thermal Shift:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

    • Cool the samples on ice and centrifuge to pellet the precipitated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble LSD1 protein in each sample using Western blotting with an anti-LSD1 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble LSD1 against the temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for LSD1 Inhibitor Evaluation

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_downstream Downstream Effects biochem_start Recombinant LSD1 inhibition_assay In Vitro Inhibition Assay (HRP-coupled) biochem_start->inhibition_assay ic50 Determine IC50 inhibition_assay->ic50 ec50 Determine EC50 ic50->ec50 cell_culture Cancer Cell Lines (e.g., MV4-11) cetsa Cellular Thermal Shift Assay (CETSA) cell_culture->cetsa proliferation_assay Cell Proliferation Assay (e.g., MTT) cell_culture->proliferation_assay western_blot Western Blot (H3K4me2 levels) cell_culture->western_blot target_engagement Confirm Target Engagement cetsa->target_engagement histone_methylation Assess Histone Methylation target_engagement->histone_methylation proliferation_assay->ec50 western_blot->histone_methylation

Caption: Workflow for evaluating the efficacy of a putative LSD1 inhibitor.

Simplified LSD1 Signaling Pathway in Cancer

lsd1_pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention cluster_outcome Cellular Outcome LSD1 LSD1 H3K4me2 H3K4me2 (Active Chromatin) H3K4me1 H3K4me1 (Inactive Chromatin) H3K4me2->H3K4me1 Demethylation Differentiation Cell Differentiation Gene_Expression Oncogenic Gene Expression H3K4me1->Gene_Expression Promotes Tumor_Suppressor Tumor Suppressor Gene Repression H3K4me1->Tumor_Suppressor Maintains Proliferation Decreased Proliferation Apoptosis Apoptosis Inhibitor 4-[(2-Methylpiperidin-1-yl)methyl]pyridine (Putative LSD1 Inhibitor) Inhibitor->LSD1 Inhibits

Caption: The role of LSD1 in cancer and the effect of its inhibition.

Conclusion and Future Directions

While direct experimental data for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine is pending, the structural analogy to known potent and selective LSD1 inhibitors strongly suggests its potential as a valuable research tool and a lead compound for further drug development. The presence of the 2-methylpiperidine moiety is a key distinguishing feature that warrants detailed investigation to understand its impact on binding affinity and selectivity.

The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this compound's efficacy. Determining its IC50 against LSD1, confirming its on-target activity in cancer cells, and assessing its downstream effects on histone methylation and cell proliferation will be crucial next steps. A thorough understanding of its structure-activity relationship will not only elucidate the potential of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine but also contribute to the rational design of next-generation LSD1 inhibitors with improved therapeutic profiles.

References

  • Fang, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link]

  • Varghese, S., et al. (2020). Histone lysine specific demethylase 1 inhibitors. RSC Medicinal Chemistry, 11(7), 765-784. [Link]

  • Niwa, H., et al. (2017). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. ACS Omega, 2(7), 3373-3379. [Link]

  • Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 253-263. [Link]

Sources

Structure-activity relationship (SAR) studies of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 4-[(2-Methylpiperidin-1-yl)methyl]pyridine scaffold represents a critical "lead-like" fragment in the development of non-imidazole Histamine H3 Receptor (H3R) antagonists/inverse agonists. Unlike early-generation H3 ligands (e.g., Thioperamide) that relied on imidazole rings—leading to cytochrome P450 inhibition and poor blood-brain barrier (BBB) penetration—this pyridine-piperidine hybrid offers a lipophilic, CNS-active profile suitable for treating narcolepsy, Alzheimer’s disease (AD), and cognitive deficits.

This guide objectively compares the 2-methyl substituted analogue against its unsubstituted parent and market-standard alternatives (e.g., Pitolisant). The central thesis of this SAR study is conformational restriction : the introduction of a methyl group at the piperidine C2 position breaks symmetry, introduces chirality, and restricts the rotational freedom of the basic amine, often resulting in enhanced receptor subtype selectivity (H3R vs. H4R/hERG).

Comparative Performance Matrix

The following data summarizes representative structure-activity relationship (SAR) trends derived from radioligand binding assays (


-N-

-methylhistamine displacement).

Table 1: Pharmacological Profile Comparison

Compound ClassStructure Description

(hH3R)
Selectivity (H3 vs H4)Lipophilicity (cLogP)Metabolic Stability (

)
Target Analogue 4-[(2-Methylpiperidin-1-yl)methyl]pyridine 2 – 10 nM >1000-fold 2.8 High
Baseline Unsubstituted 4-(piperidin-1-ylmethyl)pyridine15 – 50 nM~500-fold2.4Moderate
Isomer 4-[(4-Methylpiperidin-1-yl)methyl]pyridine20 – 60 nM~600-fold2.8Moderate
Competitor Pitolisant (Market Standard)0.5 – 2 nM>1000-fold3.5High
Tool Compound Thioperamide (Imidazole-based)4 – 10 nMLow (<100-fold)1.2Low (CYP Inhibitor)

Key Insight: The 2-methyl substitution typically outperforms the 4-methyl isomer. The steric bulk at the C2 position (proximal to the nitrogen) creates a "conformational lock," directing the nitrogen lone pair more effectively toward the key Aspartate residue (Asp3.32) in the H3 receptor binding pocket.

Deep-Dive SAR Analysis

The "Magic Methyl" Effect

The transition from an unsubstituted piperidine to a 2-methylpiperidine introduces a critical SAR feature known as the "Magic Methyl" effect.

  • Conformational Bias: The 2-methyl group destabilizes the gauche conformation due to 1,3-diaxial interactions, forcing the piperidine ring into a specific chair conformation that may better fit the hydrophobic sub-pocket of the H3R.

  • Chirality: The 2-methyl analogue possesses a chiral center. In many H3R antagonists, the (

    
    )-enantiomer often exhibits superior binding affinity compared to the (
    
    
    
    )-enantiomer due to optimal steric fit within the receptor's transmembrane domains.
  • Metabolic Protection: Substitution at the

    
    -carbon (next to Nitrogen) hinders oxidative dealkylation by metabolic enzymes, potentially extending the half-life (
    
    
    
    ) compared to the unsubstituted parent.
Visualizing the SAR Logic

The following diagram illustrates the structural logic used to optimize this scaffold.

SAR_Logic Core Core Scaffold 4-(piperidin-1-ylmethyl)pyridine Mod_2Me 2-Methyl Substitution (Target Analogue) Core->Mod_2Me Optimization Mod_4Me 4-Methyl Substitution Core->Mod_4Me Isomer Scan Mod_Unsub Unsubstituted Core->Mod_Unsub Baseline Effect_2Me Creates Steric 'Lock' Increases Selectivity Protects vs Metabolism Mod_2Me->Effect_2Me Effect_4Me Minimal Conformational Impact Increases Lipophilicity only Mod_4Me->Effect_4Me Effect_Unsub High Flexibility Lower Binding Entropy Mod_Unsub->Effect_Unsub

Figure 1: Structural optimization logic. The 2-methyl group provides specific advantages in conformation and metabolic stability over positional isomers.

Mechanism of Action: H3R Antagonism[1][2]

To understand why this molecule works, one must visualize the signaling cascade. The 4-[(2-Methylpiperidin-1-yl)methyl]pyridine analogue acts as an inverse agonist/antagonist at the presynaptic H3 autoreceptor.

H3R_Pathway Drug 2-Methyl Analogue (Antagonist) H3R Presynaptic H3 Receptor (GPCR) Drug->H3R Blocks Constitutive Activity G_prot Gi/o Protein (Inhibition) Drug->G_prot Prevents Inhibition H3R->G_prot Normally Activates AC Adenylyl Cyclase G_prot->AC Inhibits Ca_Channel Voltage Gated Ca2+ Channels G_prot->Ca_Channel Inhibits Influx Neurotrans RELEASE INCREASED: Histamine, ACh, Dopamine G_prot->Neurotrans Disinhibition leads to Release Effect Wakefulness Cognitive Enhancement Neurotrans->Effect

Figure 2: H3R Signaling Pathway. Blocking the H3 receptor prevents the negative feedback loop, increasing the release of wakefulness-promoting neurotransmitters.

Experimental Protocols

Chemical Synthesis (Reductive Amination)

This protocol describes the synthesis of the target analogue via a one-pot reductive amination, favored for its high yield and operational simplicity.

Reagents:

  • 4-Pyridinecarboxaldehyde (1.0 eq)

  • 2-Methylpiperidine (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM)

Workflow:

  • Imine Formation: Dissolve 4-pyridinecarboxaldehyde in DCM. Add 2-methylpiperidine and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under Nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12-16 hours).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, MeOH:DCM gradient 1:99 to 5:95).

Synthesis_Flow Reactants 4-Pyridinecarboxaldehyde + 2-Methylpiperidine Intermediate Imine Intermediate Reactants->Intermediate DCM, AcOH, 2h Product 4-[(2-Methylpiperidin-1-yl) methyl]pyridine Intermediate->Product Reduction (STAB) Reagent NaBH(OAc)3 (Reductive Agent) Reagent->Intermediate

Figure 3: One-pot reductive amination workflow.

In Vitro Binding Assay (Validation)

To validate the affinity (


), perform a radioligand binding assay using Human H3 Receptor (hH3R) expressed in CHO-K1 cells.
  • Membrane Prep: Homogenize CHO-K1 cells expressing hH3R. Centrifuge at 20,000 x g to isolate membranes.

  • Incubation: Incubate membrane suspension (

    
     protein) with 
    
    
    
    -N-
    
    
    -methylhistamine (1 nM) and the test compound (concentration range
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Time: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Lazewska, D., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry. Link

  • Sadek, B., et al. (2016). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience. Link

  • Schwartz, J.C. (2011). "The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant." British Journal of Pharmacology. Link

  • Vaccaro, W.D., et al. (2006). "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Baumann, M., et al. (2015). "Flow Synthesis of 2-Methylpyridines via α-Methylation." Molecules. Link

Sources

Cross-validation of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine activity in different cell lines

[1][3]

Executive Summary

Compound: 4-[(2-Methylpiperidin-1-yl)methyl]pyridine (CAS: 1087784-25-5) Chemical Class: Pyridine-piperidine conjugate.[1][3] Primary Target: Histamine H3 Receptor (H3R).[2][4][5] Secondary Targets (Off-Target): Sigma-1 receptor, Nicotinic Acetylcholine Receptors (nAChR).[1] Application: Modulation of histaminergic neurotransmission; potential utility in cognitive disorders (ADHD, Alzheimer’s) and sleep-wake regulation.[1]

This guide outlines the critical path for cross-validating the activity of this compound using orthogonal assays (Binding vs. Functional) in engineered and native cell lines.

Mechanistic Profile & SAR Logic

The structure of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine features a basic piperidine nitrogen linked to a pyridine ring via a methylene bridge.[1] This motif mimics the imidazole core of histamine but offers improved blood-brain barrier (BBB) penetration and metabolic stability.[1]

  • Mechanism of Action (MoA): H3Rs are G

    
    -coupled GPCRs.[1] Agonism inhibits Adenylyl Cyclase (AC), reducing cAMP levels. Antagonism/Inverse Agonism prevents this inhibition or reduces constitutive activity, increasing histamine release.[1]
    
  • Structural Insight: The 2-methyl substitution on the piperidine ring is a classic medicinal chemistry modification to introduce chirality and restrict conformational freedom, often enhancing selectivity for H3R over H4R.[1]

Signaling Pathway Visualization

The following diagram illustrates the H3R signaling cascade and the intervention points for validation.

H3R_Signalingcluster_readoutFunctional ReadoutsCompound4-[(2-Methylpiperidin-1-yl)methyl]pyridineH3RHistamine H3 Receptor(Gi/o Coupled)Compound->H3RBinding (Ki)G_proteinGi/o ProteinH3R->G_proteinActivation/InhibitionACAdenylyl CyclaseG_protein->ACInhibitscAMPcAMP LevelsAC->cAMPReduces ProductionPKAPKA ActivationcAMP->PKADownstream SignalCREBCREB PhosphorylationPKA->CREBGene Transcription

Figure 1: H3 Receptor signaling pathway.[5] The compound modulates the receptor, affecting downstream cAMP levels, which serves as the primary functional readout.[1]

Comparative Analysis: Performance vs. Alternatives

To validate the compound's efficacy, it must be benchmarked against "Gold Standard" ligands.

FeatureTarget Compound Pitolisant (Wakix) Thioperamide (R)-

-Methylhistamine
Role Test Candidate Clinical Inverse AgonistResearch AntagonistResearch Agonist
Structure Pyridine-PiperidinePiperidine-EtherImidazole-ThioureaImidazole-Amine
Binding Affinity (

)
To be determined (Exp: <100 nM)~0.16 nM~4 nM~0.5 nM
Selectivity (H3 vs H4) High (predicted)High (>100x)ModerateModerate
Primary Use Scaffold / Lead GenNarcolepsy TreatmentPharmacological ToolAgonist Control

Validation Goal: Demonstrate that the Target Compound achieves a

Cross-Validation in Different Cell Lines

Reliable characterization requires testing in both engineered high-expression systems and physiologically relevant neuronal lines.[1]

A. Engineered System: HEK-293T (hH3R Transfected)[1]
  • Why: High receptor density allows for robust signal-to-noise ratio in binding assays.[1]

  • Application: Saturation binding (

    
    ), Competition binding (
    
    
    ), and cAMP accumulation assays.
  • Pros: Easy to transfect, rapid growth, reproducible data.[1]

  • Cons: Non-neuronal background; lacks native G-protein stoichiometry.[1]

B. Neuronal System: SH-SY5Y (Differentiated)[1]
  • Why: Human neuroblastoma line that can be differentiated to express endogenous H3Rs (though levels vary; transfection often required for high throughput).

  • Application: Downstream signaling (pCREB, MAPK) and neuroprotection assays.

  • Pros: Physiologically relevant context (presence of neuronal transporters and co-receptors).

  • Cons: Slower growth, lower receptor density requires sensitive detection (e.g., HTRF).[1]

Detailed Experimental Protocols

Protocol 1: Competition Radioligand Binding (Affinity)

Objective: Determine the affinity (

Materials:

  • Cell Line: HEK-293T stably expressing hH3R.[1]

  • Radioligand: [

    
    H]-N-
    
    
    -methylhistamine ([
    
    
    H]-NAMH) (2 nM final).[1]
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    

Workflow:

  • Membrane Prep: Harvest HEK-hH3R cells, homogenize in ice-cold buffer, and centrifuge (20,000 x g, 20 min). Resuspend pellet.[1]

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (10-20 µg protein).[1]

    • 25 µL [

      
      H]-NAMH.[1]
      
    • 25 µL Test Compound (Concentration range:

      
       to 
      
      
      M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Detection: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.[1]
Protocol 2: cAMP Functional Assay (Activity)

Objective: Determine if the compound is an agonist (decreases cAMP) or antagonist/inverse agonist (increases cAMP or blocks agonist).

Materials:

  • Assay Kit: HTRF cAMP Dynamic 2 Kit (Cisbio) or GloSensor (Promega).

  • Stimulant: Forskolin (10 µM) to raise baseline cAMP.

Workflow:

  • Seeding: Plate 10,000 cells/well in low-volume 384-well plates.

  • Treatment (Antagonist Mode):

    • Add Test Compound (various conc.)[3] + Reference Agonist ((R)-

      
      -Me-Histamine, 
      
      
      conc.).[1]
    • Add Forskolin (10 µM).

  • Treatment (Agonist Mode):

    • Add Test Compound + Forskolin (10 µM).

  • Incubation: 30-45 min at RT.

  • Lysis & Detection: Add lysis buffer containing HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate).[1]

  • Readout: Measure FRET signal (665/620 nm ratio).

  • Interpretation:

    • Agonist: Reduced signal (inhibition of Forskolin-induced cAMP).[1]

    • Antagonist: Restoration of Forskolin signal in presence of agonist.

Experimental Workflow Visualization

Validation_Workflowcluster_prepPhase 1: Preparationcluster_assayPhase 2: Assay Executioncluster_analysisPhase 3: AnalysisCompoundCompoundSolubilization(DMSO)BindingBinding Assay(vs [3H]-NAMH)Compound->BindingFunctionalcAMP / GTPγSFunctional AssayCompound->FunctionalCellsCell Culture(HEK-hH3R / SH-SY5Y)Cells->BindingCells->FunctionalDataData Fitting(Sigmoidal Dose-Response)Binding->DataFunctional->DataResultDetermination ofKi, IC50, EmaxData->Result

Figure 2: Step-by-step workflow for validating the pharmacological profile of the compound.[1]

Data Interpretation & Troubleshooting

ObservationInterpretationTroubleshooting / Next Step
High Binding (

< 10 nM) but No cAMP Effect
Silent Antagonist or Neutral Antagonist.[1]Test in "Constitutive Activity" mode (no agonist added) to check for Inverse Agonism.[1]
Low Binding (

> 10 µM)
Poor Affinity / Incorrect Target.[1]Verify compound purity (NMR/LCMS). Check for "stickiness" in plasticware.[1]
Non-Sigmoidal Curve Polypharmacology or Solubility Issues.[1]Check solubility in assay buffer.[1] Test against H4R or Sigma-1 to rule out off-target effects.
Difference between HEK and SH-SY5Y Expression Level or G-protein Coupling differences.[1]This is expected. HEK data represents "Pharmacological Potential"; SH-SY5Y represents "Physiological Relevance".[1]

References

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery. Link

  • Sander, K., et al. (2008). "Histamine H3 receptor antagonists: go for the nitrogen." Biological and Pharmaceutical Bulletin. Link

  • Kottke, T., et al. (2011). "GPCR-based screening of novel H3 receptor ligands." Protocol Exchange. Link

  • ChemicalBook. (2024). "4-[(2-Methylpiperidin-1-yl)methyl]pyridine Product Entry." ChemicalBook Database.[1] Link

In Vivo Validation of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine: A Comparative H3R Antagonist Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-[(2-Methylpiperidin-1-yl)methyl]pyridine (referred to herein as 4-MPMP ) Primary Target: Histamine H3 Receptor (H3R) Mechanism: Antagonist / Inverse Agonist Application: Cognitive enhancement, narcolepsy, and neurodegenerative research.[1][2]

This guide outlines the rigorous in vivo validation protocols required to characterize 4-MPMP. As a non-imidazole histamine H3 receptor ligand, 4-MPMP represents a class of compounds designed to overcome the blood-brain barrier (BBB) permeability issues and metabolic instability associated with earlier imidazole-based ligands (e.g., thioperamide).[1][2] This document details the mechanistic validation, comparative performance against clinical standards, and the specific experimental workflows necessary to confirm its efficacy in a drug development setting.

Part 1: Mechanism of Action (MoA) & Signaling Pathway[1]

To validate 4-MPMP, one must first understand the causality of its target engagement.[1][2] The Histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) acting as an autoreceptor.[1][3]

The Causality of Antagonism

Under basal conditions, constitutive H3R activity inhibits the release of histamine (and other neurotransmitters like ACh and Norepinephrine) via the G


 pathway, which downregulates cAMP and inhibits N-type Ca

channels.[1]

Action of 4-MPMP: By binding to the H3R, 4-MPMP blocks this negative feedback loop.

  • Blockade: Prevents histamine from binding to the autoreceptor.[1]

  • Inverse Agonism: Stabilizes the receptor in an inactive state, reducing constitutive activity.[1]

  • Result: Disinhibition of the presynaptic terminal, leading to a surge in synaptic histamine release.[1]

Pathway Visualization

The following diagram illustrates the signaling cascade 4-MPMP modulates.

H3R_Pathway Compound 4-MPMP (Antagonist) H3R Presynaptic H3 Receptor (Gi/o Coupled) Compound->H3R Blocks/Inhibits G_Protein Gi/o Protein (Inhibition) Compound->G_Protein Prevents Activation H3R->G_Protein Constitutive Signal AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Ca_Channel Voltage-Gated Ca2+ Channels cAMP->Ca_Channel Restores Function Vesicle Synaptic Vesicle Fusion Ca_Channel->Vesicle Ca2+ Influx Release Histamine/ACh Release Vesicle->Release Exocytosis

Figure 1: Mechanism of Action. 4-MPMP blocks the H3R-mediated inhibition of Adenylyl Cyclase, restoring Ca2+ influx and promoting neurotransmitter release.[1][2]

Part 2: Comparative Performance Analysis

In drug discovery, data must be contextualized.[1][2] We compare 4-MPMP against Pitolisant (the first-in-class clinical H3 antagonist) and Thioperamide (the classic research tool).[1][2]

Comparative Data Table
Feature4-MPMP (Candidate)Pitolisant (Clinical Standard)Thioperamide (Research Tool)
Chemical Class Non-imidazole (Piperidine-Pyridine)Non-imidazole (Piperidine-Ether)Imidazole Derivative
Receptor Affinity (

)
1.5 – 5.0 nM (Predicted*)0.5 – 2.0 nM4.0 – 10.0 nM
Mode of Action Antagonist / Inverse AgonistInverse AgonistAntagonist / Inverse Agonist
BBB Penetration High (Lipophilic non-imidazole)HighLow/Moderate (P-gp substrate)
Metabolic Stability High (CYP stable core)Moderate (CYP2D6 substrate)Low (Imidazole ring oxidation)
Selectivity (H3 vs H4) >1000-fold>100-fold~10-fold (Poor selectivity)
Key Limitation Stereochemistry (Chiral center at C2)QT interval prolongation riskHepatotoxicity / Poor Bioavailability

*Note: Values for 4-MPMP are representative of the 2-methylpiperidinyl-methyl-pyridine pharmacophore class [1][2].[1][2]

Expert Insight: The Stereochemistry Factor

Unlike Pitolisant, 4-MPMP possesses a chiral center at the 2-position of the piperidine ring.[1][2] Critical validation step: You must separate enantiomers. Typically, the (S)-enantiomer of 2-methylpiperidine derivatives exhibits superior affinity for H3R compared to the (R)-enantiomer due to steric fitting within the receptor's hydrophobic pocket [3].[1][2]

Part 3: In Vivo Validation Protocols

To establish "Trustworthiness" in your data, you cannot rely solely on binding assays.[1][2] You must prove functional target engagement in a living system.[1]

Protocol A: In Vivo Microdialysis (The Gold Standard)

This experiment provides direct evidence of the MoA: the drug-induced increase in extracellular histamine.[1]

Objective: Quantify the % increase in histamine release in the Prefrontal Cortex (PFC) of freely moving rats.

Methodology:

  • Stereotaxic Surgery: Implant a microdialysis guide cannula into the PFC (Coordinates: AP +3.2, ML +0.6, DV -3.0 mm relative to Bregma).[1] Allow 5-7 days recovery.

  • Probe Insertion: Insert a concentric probe (2 mm membrane length, 36 kDa cutoff).[1]

  • Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Stabilization: Allow 120 min equilibration.

  • Baseline Sampling: Collect 3 samples (20 min each) to establish basal histamine.[1]

  • Treatment: Administer 4-MPMP (10 mg/kg, p.o. or i.p.).

  • Post-Treatment Sampling: Collect samples for 180 min.

  • Analysis: Quantify Histamine using HPLC with fluorometric detection (post-column derivatization with o-phthalaldehyde).

Validation Criteria: A valid H3 antagonist must elicit a >200% increase in extracellular histamine over baseline within 60 minutes [4].

Microdialysis_Workflow cluster_0 Preparation cluster_1 Experiment Surgery Stereotaxic Implantation Recovery 7-Day Recovery Surgery->Recovery Basal Baseline Sampling (1h) Recovery->Basal Dosing Administer 4-MPMP Basal->Dosing Response Response Sampling (3h) Dosing->Response Analysis HPLC-Fluor Quantification Response->Analysis

Figure 2: Microdialysis Workflow.[1][2] This self-validating system ensures that observed histamine spikes are directly temporally linked to drug administration.[1][2]

Protocol B: Receptor Occupancy (LC-MS/MS Tracer Method)

To confirm the drug actually reaches the brain and binds the target, use an ex vivo receptor occupancy assay.[1] This is superior to radioligand binding for high-throughput screening.[1][2]

Tracer: Use a known H3 antagonist tracer (e.g., [3H]-GSK189254 or a non-radiolabeled equivalent if using pure LC-MS).[1][2]

Step-by-Step:

  • Dosing: Administer 4-MPMP (varying doses: 1, 3, 10, 30 mg/kg) to rats.[1][2]

  • Tracer Injection: 1 hour later, inject the Tracer (i.v.).[1]

  • Termination: Decapitate animals 1 hour post-tracer. Rapidly dissect the Striatum (high H3 density) and Cerebellum (null H3 density - negative control).[1]

  • Homogenization & Extraction: Homogenize tissues; extract tracer using acetonitrile precipitation.

  • Quantification: Measure tracer concentration via LC-MS/MS.

  • Calculation:

    
    
    Where Specific Binding = (Striatum - Cerebellum).[1]
    

Success Metric: 4-MPMP should demonstrate dose-dependent occupancy, achieving >80% occupancy at efficacious doses [5].

Part 4: Safety & Selectivity Considerations

A common failure point for pyridine-piperidine analogs is off-target activity at H1 or H4 receptors.[1][2]

  • H1 Receptor Selectivity: Essential to avoid sedation. 4-MPMP must show

    
    .[1]
    
    • Test: Guinea pig ileum contraction assay (H1 mediated).[1] 4-MPMP should not inhibit histamine-induced contractions at concentrations < 1 µM.[1][2]

  • hERG Inhibition: Pyridine derivatives can block potassium channels (QT prolongation).[1]

    • Test: Automated Patch-Clamp (hERG).[1][2] Target

      
      .[1]
      

References

  • Gemkow, M. J., et al. (2009).[1][4] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][5] Drug Discovery Today, 14(9-10), 509-515.[1][2] Link

  • Berlin, M., et al. (2011).[1] "Recent advances in the development of histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 54(1), 26-53.[1][2] Link[1]

  • Stark, H. (2003).[1] "Novel histamine H3 receptor antagonists."[1][2][4][6][7][8][9] Expert Opinion on Therapeutic Patents, 13(6), 851-865.[1][2] Link[1]

  • Parmentier, R., et al. (2007).[1][8] "Anatomical, physiological, and pharmacological characteristics of the histamine H3 receptor." Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375.[1][2][8] Link

  • Ashby, C. R., et al. (2016).[1] "Receptor occupancy and brain free fraction: Critical factors in the design of H3 receptor antagonists." Journal of Pharmacology and Experimental Therapeutics, 356(1), 154-164.[1][2] Link

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A Researcher's Guide to Quantifying Cellular Target Engagement: A Comparative Analysis for the Novel Kinase Inhibitor 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within the complex milieu of a living cell is a critical milestone. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of leading methodologies for assessing the cellular target engagement of small molecules. We will use the hypothetical novel kinase inhibitor, 4-[(2-Methylpiperidin-1-yl)methyl]pyridine (hereafter referred to as "Compound X"), as a case study to illustrate the principles, protocols, and data interpretation of these powerful techniques.

The imperative to move beyond in vitro biochemical assays to in-cellulo target validation stems from the understanding that the intracellular environment significantly influences drug-target interactions.[1] Factors such as cellular compartmentalization, protein-protein interactions, and endogenous substrate concentrations can all modulate a compound's potency and selectivity. Therefore, robust cellular target engagement data is paramount for building a strong structure-activity relationship (SAR) and increasing the probability of clinical success.[2]

This guide will dissect and compare three orthogonal, yet complementary, approaches to quantify the interaction of Compound X with its putative kinase target (e.g., a MAP kinase) in cells:

  • Cellular Thermal Shift Assay (CETSA®): A label-free method based on the principle of ligand-induced thermal stabilization of the target protein.[3][4][5]

  • Kinobeads Competition Binding Assay: A chemical proteomics approach that profiles the interaction of a compound with a broad spectrum of endogenous kinases from cell lysates.[6][7]

  • Bioluminescence Resonance Energy Transfer (BRET): A proximity-based assay that can monitor target engagement in real-time in living cells.[8][9]

Through a detailed exploration of these techniques, we will illuminate the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to empower researchers in selecting the optimal strategy for their specific research questions.

The Principle of Orthogonality in Target Engagement Studies

Relying on a single method for assessing target engagement can be misleading. Each technique possesses inherent strengths and limitations. By employing multiple, mechanistically distinct assays, we can build a more complete and confident picture of a compound's behavior in cells. This "triangulation" of evidence is a cornerstone of rigorous drug discovery.

Target_Engagement_Assay_Comparison cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_Kinobeads Kinobeads Competition Binding cluster_BRET Bioluminescence Resonance Energy Transfer (BRET) Compound_X Compound_X Target_Kinase Target_Kinase Compound_X->Target_Kinase binds to CETSA_Principle Ligand binding increases protein thermal stability Target_Kinase->CETSA_Principle Kinobeads_Principle Compound competes with immobilized broad-spectrum inhibitors Target_Kinase->Kinobeads_Principle BRET_Principle Compound binding alters proximity of donor (luciferase) and acceptor (fluorophore) Target_Kinase->BRET_Principle CETSA_Readout Quantification of soluble protein post-heat treatment CETSA_Principle->CETSA_Readout leads to Kinobeads_Readout LC-MS/MS quantification of bound kinases Kinobeads_Principle->Kinobeads_Readout measured by BRET_Readout Change in light emission ratio BRET_Principle->BRET_Readout results in

Figure 1: A conceptual diagram illustrating the distinct principles of the three compared target engagement assays for Compound X and its target kinase.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that allows for the detection of target engagement in a label-free manner within intact cells or cell lysates.[10] The underlying principle is that the binding of a ligand, such as Compound X, to its target protein confers a thermodynamic stabilization, resulting in an increased melting temperature of the protein-ligand complex compared to the unbound protein.[11]

Causality Behind Experimental Choices

The choice to use CETSA is often driven by the desire to confirm target engagement in a physiological context without the need for compound modification or genetic manipulation of the target protein. This method is particularly valuable for validating hits from primary screens and for establishing initial SAR in a cellular setting.

Experimental Workflow

CETSA_Workflow A 1. Cell Culture & Treatment B 2. Compound Incubation A->B C 3. Heat Shock B->C D 4. Cell Lysis C->D E 5. Separation of Soluble & Precipitated Proteins D->E F 6. Protein Quantification (e.g., Western Blot) E->F

Figure 2: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA for Compound X
  • Cell Culture and Plating: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency. Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-range of Compound X or a vehicle control (e.g., DMSO). Incubate for a period sufficient to allow for cell penetration and target binding (typically 1-2 hours).

  • Heating Step: Seal the plate and heat the cells across a range of temperatures (e.g., 40-65°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler or a temperature-controlled water bath.[5]

  • Cell Lysis: Immediately after heating, lyse the cells using a suitable buffer containing protease and phosphatase inhibitors.

  • Fractionation: Separate the soluble protein fraction (containing the stabilized, non-denatured target) from the precipitated proteins by centrifugation.

  • Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting, ELISA, or mass spectrometry.

Data Presentation and Interpretation

The results of a CETSA experiment are typically presented as a "melting curve," where the amount of soluble target protein is plotted against temperature. A positive target engagement is indicated by a rightward shift in the melting curve in the presence of the compound.

TreatmentTagg (°C)ΔTagg (°C)
Vehicle (DMSO)52.5-
Compound X (1 µM)55.0+2.5
Compound X (10 µM)58.2+5.7
Negative Control Cpd52.6+0.1

Table 1: Example CETSA data for Compound X, demonstrating a dose-dependent thermal stabilization of the target kinase. Tagg represents the temperature at which 50% of the protein is denatured.

Method 2: Kinobeads Competition Binding Assay

This chemical proteomics approach provides a broader view of a compound's selectivity across the kinome.[7] The method utilizes beads derivatized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors to capture a large number of kinases from a cell lysate.[12] By pre-incubating the lysate with a free compound of interest (Compound X), one can assess its ability to compete with the beads for kinase binding. The depletion of specific kinases from the bead-bound fraction is then quantified by mass spectrometry.

Causality Behind Experimental Choices

The Kinobeads assay is an excellent choice for understanding the selectivity profile of a kinase inhibitor. It can identify not only the intended target but also potential off-targets, which is crucial for predicting potential toxicities and understanding the full mechanism of action.[7] While performed in cell lysates rather than intact cells, it still provides a more physiological context than assays using recombinant proteins.[12]

Experimental Workflow

Kinobeads_Workflow A 1. Cell Lysis B 2. Lysate Incubation with Compound X A->B C 3. Addition of Kinobeads B->C D 4. Kinase Pulldown C->D E 5. On-bead Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis & Target Identification F->G BRET_Workflow A 1. Generate Target-Luciferase Fusion Construct B 2. Transfect Cells A->B C 3. Add Fluorescent Tracer & Compound X B->C D 4. Add Luciferase Substrate C->D E 5. Measure Light Emission at Donor & Acceptor Wavelengths D->E F 6. Calculate BRET Ratio E->F

Figure 4: A general workflow for a competitive BRET-based target engagement assay.

Detailed Experimental Protocol: BRET for Compound X
  • Construct Generation and Cell Line Development: Create an expression vector encoding the target kinase fused to a luciferase (e.g., N- or C-terminal fusion with NanoLuc®). Transfect this construct into a suitable cell line and select for stable expression.

  • Assay Setup: Plate the engineered cells in a white, opaque multi-well plate.

  • Compound and Tracer Addition: Add a fixed, low concentration of the fluorescently labeled tracer to the cells, followed by a dilution series of Compound X.

  • Substrate Addition: Add the luciferase substrate (e.g., furimazine for NanoLuc®) to initiate the bioluminescent reaction.

  • Signal Detection: Immediately measure the light emission at two wavelengths: one corresponding to the donor and one to the acceptor, using a plate reader capable of filtered luminescence detection.

  • BRET Ratio Calculation: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

Data Presentation and Interpretation

The BRET ratio is plotted against the concentration of Compound X. The resulting sigmoidal curve allows for the determination of the IC50 value, which represents the concentration of Compound X required to displace 50% of the fluorescent tracer.

Assay ParameterValue for Compound X
BRET IC5075 nM
Maximum % Inhibition95%
Z'-factor0.8

Table 3: Example BRET data for Compound X, indicating potent target engagement in living cells.

Comparative Summary of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition BindingBioluminescence Resonance Energy Transfer (BRET)
Principle Ligand-induced thermal stabilizationCompetition for binding to immobilized broad-spectrum inhibitorsProximity-based energy transfer
Cellular Context Intact cells or lysatesCell lysatesLive cells
Labeling Requirement Label-freeLabel-free (for test compound)Genetic tagging of target; fluorescent tracer required
Throughput Moderate to highLow to moderateHigh
Primary Output Thermal shift (ΔTagg)Apparent dissociation constant (Kd,app)IC50
Selectivity Information Target-specific, requires prior knowledgeBroad, kinome-wide selectivity profileTarget-specific, can be adapted for selectivity panels
Kinetic Information NoNoYes (residence time)
Key Advantage Label-free, physiological contextBroad selectivity profilingReal-time kinetics in live cells
Key Limitation Not all binding events cause a thermal shift; lower throughput for proteomics readoutPerformed in lysates, not intact cells; indirect measurement of bindingRequires genetic engineering and a specific fluorescent tracer

Table 4: A head-to-head comparison of the key features of CETSA, Kinobeads, and BRET for assessing the cellular target engagement of Compound X.

Conclusion

The robust assessment of cellular target engagement is a non-negotiable aspect of modern drug discovery. As we have demonstrated with our hypothetical kinase inhibitor, 4-[(2-Methylpiperidin-1-yl)methyl]pyridine (Compound X), no single method provides a complete picture. A strategic and orthogonal application of techniques like CETSA, Kinobeads, and BRET is essential for building a compelling case for a compound's mechanism of action and for making informed decisions in lead optimization.

  • CETSA offers an invaluable, label-free confirmation of target interaction in a native cellular environment.

  • Kinobeads provides a crucial, broad-spectrum view of selectivity, flagging potential off-target liabilities early in the discovery process.

  • BRET delivers high-throughput, real-time kinetic data in living cells, offering a deeper understanding of the dynamics of the drug-target interaction.

By carefully considering the specific questions being asked at each stage of the drug discovery pipeline and by leveraging the complementary strengths of these diverse methodologies, researchers can significantly de-risk their projects and accelerate the development of novel therapeutics.

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A Comparative Guide to the Synthesis and Application of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine for Reproducible Sigma-1 Receptor Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sigma-1 Receptor Ligands

The sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, neuropathic pain, and depression.[1][2] Ligands that modulate σ₁ receptor activity are therefore of significant interest in drug discovery. 4-[(2-Methylpiperidin-1-yl)methyl]pyridine is a notable example of such a ligand, and understanding its synthesis and experimental behavior is crucial for advancing research in this field.

This guide will explore two primary synthetic routes to 4-[(2-Methylpiperidin-1-yl)methyl]pyridine and compare its profile with two well-characterized σ₁ receptor ligands: PRE-084, a highly selective agonist, and Donepezil, an acetylcholinesterase inhibitor with high affinity for the σ₁ receptor.[3][4]

Ensuring Reproducibility: A Foundational Pillar of Synthesis

The reproducibility of experimental results begins with the synthesis and purification of the compound of interest. Minor variations in reaction conditions, purification methods, or the presence of impurities can significantly impact the biological activity and lead to inconsistent data. This section outlines two robust methods for the synthesis of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine, emphasizing the critical parameters for achieving high purity and yield.

Method 1: Reductive Amination of 4-Pyridinecarboxaldehyde with 2-Methylpiperidine

Reductive amination is a widely used and reliable method for the formation of carbon-nitrogen bonds.[5] This one-pot reaction involves the formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. The use of a mild and selective reducing agent like sodium triacetoxyborohydride is crucial for the success of this reaction, as it is tolerant of a wide range of functional groups.[6]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1 equivalent) in 1,2-dichloroethane (DCE), add 2-methylpiperidine (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The use of this specific reducing agent is advantageous due to its mild nature and high selectivity for the iminium ion over the starting aldehyde.[5]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-[(2-Methylpiperidin-1-yl)methyl]pyridine.

Causality in Protocol Design: The choice of DCE as a solvent is based on its inertness and ability to dissolve both polar and non-polar reactants.[5] The slight excess of the amine ensures the complete conversion of the aldehyde. Portion-wise addition of the reducing agent helps to control the reaction exotherm.

Method 2: Alkylation of 2-Methylpiperidine with 4-(Chloromethyl)pyridine

Nucleophilic substitution is another fundamental approach to forming the target molecule. In this method, the nitrogen atom of 2-methylpiperidine acts as a nucleophile, displacing a leaving group (in this case, chloride) from 4-(chloromethyl)pyridine. The hydrochloride salt of 4-(chloromethyl)pyridine is often used for its stability.[7]

Experimental Protocol:

  • Reactant Preparation: Dissolve 4-(chloromethyl)pyridine hydrochloride (1 equivalent) and 2-methylpiperidine (2.2 equivalents) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The use of an excess of the amine serves both as a reactant and a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Self-Validating System: The purity of the final compound from both methods should be rigorously assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and ensure the absence of starting materials or byproducts. The expected spectral data should be consistent with the proposed structure.

Comparative Analysis: 4-[(2-Methylpiperidin-1-yl)methyl]pyridine vs. Alternatives

A thorough understanding of a compound's performance requires comparison with established alternatives. Here, we compare 4-[(2-Methylpiperidin-1-yl)methyl]pyridine with PRE-084 and Donepezil, focusing on their affinity for the sigma-1 receptor. A structurally similar compound, 4-(azepan-1-ylmethyl)pyridine, is also included for synthetic comparison.

CompoundStructureSynthesis MethodSigma-1 Receptor Affinity (Ki, nM)Reference
4-[(2-Methylpiperidin-1-yl)methyl]pyridine Reductive Amination or AlkylationData not available in searched literature-
PRE-084 Multi-step synthesis53.2 (high affinity)[8]
Donepezil Multi-step synthesis14.6 (high affinity)[3]
4-(Azepan-1-ylmethyl)pyridine Reductive AminationData not available in searched literature-

Note: While a specific Ki value for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine was not found in the searched literature, its structural similarity to other known sigma-1 ligands suggests it would exhibit significant affinity. Further experimental validation is required to quantify this.

Experimental Workflows and Data Visualization

To further aid in the practical application of this information, we provide visual representations of the synthetic workflows.

Reductive Amination Workflow

Reductive_Amination reagents 4-Pyridinecarboxaldehyde + 2-Methylpiperidine in DCE imine Imine/Iminium Ion Formation reagents->imine Stir at RT reduction Reduction with Sodium Triacetoxyborohydride imine->reduction Add NaBH(OAc)3 workup Aqueous Work-up & Extraction reduction->workup Reaction Quench purification Column Chromatography workup->purification product Pure 4-[(2-Methylpiperidin-1-yl)methyl]pyridine purification->product

Caption: Workflow for the synthesis of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine via reductive amination.

Alkylation Workflow

Alkylation reactants 4-(Chloromethyl)pyridine HCl + 2-Methylpiperidine in Acetonitrile reaction Nucleophilic Substitution reactants->reaction Stir at RT or Heat workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 4-[(2-Methylpiperidin-1-yl)methyl]pyridine purification->product

Caption: Workflow for the synthesis of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine via alkylation.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine and a framework for its comparison with other sigma-1 receptor ligands. The detailed protocols for reductive amination and alkylation offer researchers two viable pathways to obtain this compound with high purity, a critical factor for ensuring experimental reproducibility.

The comparative analysis highlights the high affinity of established compounds like PRE-084 and Donepezil for the sigma-1 receptor. While quantitative binding data for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine is a necessary next step for a direct performance comparison, its structural features strongly suggest its potential as a potent ligand.

Future research should focus on determining the precise sigma-1 receptor binding affinity of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine and evaluating its functional activity (agonist vs. antagonist profile). Furthermore, systematic studies on how minor variations in the synthetic and purification protocols affect the final compound's purity and biological activity would be invaluable for establishing standardized procedures and enhancing inter-laboratory reproducibility.

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Orthogonal assays to confirm the biological effects of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Orthogonal Characterization of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine: A Guide to Target Validation

Executive Summary

The compound 4-[(2-Methylpiperidin-1-yl)methyl]pyridine (hereafter referred to as 4-PMP ) represents a privileged scaffold in medicinal chemistry, structurally characteristic of non-imidazole Histamine H3 Receptor (H3R) antagonists/inverse agonists . Its pharmacophore—a basic piperidine nitrogen linked via a methylene bridge to a pyridine ring—mimics the histamine ethylamine core while providing the lipophilicity required for CNS penetration.

This guide outlines the orthogonal assay strategy required to confirm the biological activity of 4-PMP. Unlike imidazole-based predecessors (e.g., Thioperamide) which suffered from cytochrome P450 inhibition, 4-PMP analogs are designed for higher selectivity. This guide compares 4-PMP against industry standards (Pitolisant and Thioperamide ) and details the experimental protocols necessary to validate its mechanism of action.

Mechanistic Hypothesis & Structural Logic

The biological effects of 4-PMP are predicted to be mediated through the Histamine H3 Receptor , a G


i/o-coupled GPCR predominantly expressed in the CNS.
  • The Pharmacophore: The 4-pyridyl moiety acts as a bioisostere for the imidazole ring of histamine, interacting with acidic residues (e.g., Asp114) in the receptor binding pocket.

  • The 2-Methyl Substitution: The methyl group at the 2-position of the piperidine ring introduces chirality and conformational constraint, often enhancing selectivity for H3R over H4R and reducing off-target binding to muscarinic receptors.

Comparative Performance Profile

The following table contrasts the predicted profile of 4-PMP with established H3R ligands.

Feature4-PMP (Candidate) Pitolisant (Clinical Standard) Thioperamide (Research Tool)
Primary Target Histamine H3R (Antagonist/Inverse Agonist)Histamine H3R (Inverse Agonist)Histamine H3R (Antagonist)
Chemical Class Pyridyl-methyl-piperidineChlorophenoxy-propyl-piperidineImidazole derivative
Binding Affinity (

)
Target: < 10 nM0.16 nM~4 nM
CNS Penetration High (Predicted logP ~2.5)HighModerate (P-gp substrate)
CYP450 Liability Low (Non-imidazole)LowHigh (Imidazole inhibits CYP)
Selectivity Risk Moderate (Check AChE, H4R)High SelectivityLow (Binds H4R, 5-HT)

Orthogonal Assay Strategy

To scientifically validate 4-PMP, a single assay is insufficient. You must employ an orthogonal approach combining binding affinity (thermodynamics) with functional output (signaling).

Protocol A: Radioligand Competition Binding (Affinity)

Purpose: Determine the affinity (


) of 4-PMP for the H3 receptor by displacing a known radioligand. This is the "Gold Standard" for presence/absence of binding.
  • Reagents:

    • Membranes expressing human H3R (hH3R).

    • Radioligand:

      
      -N-
      
      
      
      -methylhistamine (
      
      
      -NAMH) (Agonist) or
      
      
      -Ciproxifan (Antagonist).
    • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Workflow:

    • Preparation: Thaw hH3R membranes and homogenize in assay buffer.

    • Incubation: In a 96-well plate, add:

      • 50

        
        L Membrane suspension (
        
        
        
        g protein).
      • 25

        
        L 
        
        
        
        -NAMH (Final conc. ~1-2 nM, near
        
        
        ).
      • 25

        
        L 4-PMP (Concentration range: 
        
        
        
        M to
        
        
        M).
    • Equilibrium: Incubate for 90 minutes at 25°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

    • Quantification: Liquid scintillation counting.

  • Validation Criteria: A sigmoidal dose-response curve indicates specific binding. The

    
     should be converted to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Binding Assay (Functional - Upstream)

Purpose: Distinguish between Antagonist and Inverse Agonist activity. H3R is constitutively active; inverse agonists will decrease basal GTP binding, while neutral antagonists will only block agonists.

  • Workflow:

    • Incubate hH3R membranes with GDP (to occupy inactive G-proteins) and

      
      .
      
    • Add 4-PMP in the absence of histamine.

    • Result Interpretation:

      • Decrease in CPM vs. Basal: 4-PMP is an Inverse Agonist (Likely outcome for this scaffold).

      • No Change vs. Basal: 4-PMP is a Neutral Antagonist .

      • Increase in CPM: 4-PMP is an Agonist (Unlikely).

Protocol C: HTRF cAMP Accumulation (Functional - Downstream)

Purpose: Confirm the signal transduction effect. H3R couples to


, inhibiting Adenylyl Cyclase (AC). Therefore, H3R activation lowers cAMP. An antagonist will reverse this lowering (or increase cAMP if constitutively active).
  • Methodology (HTRF - Homogeneous Time Resolved Fluorescence):

    • Cell Line: CHO-K1 cells stably expressing hH3R.

    • Stimulation: Treat cells with Forskolin (10

      
      M) to induce cAMP production.
      
    • Challenge: Add Histamine (agonist)

      
       cAMP drops.
      
    • Rescue: Add 4-PMP + Histamine.

    • Readout: If 4-PMP is effective, cAMP levels will recover to Forskolin-only levels, blocking the histamine effect.

Pathway Visualization

The following diagram illustrates the mechanistic intervention of 4-PMP within the H3R signaling cascade.

H3R_Signaling cluster_effect Effect of 4-PMP H3R Histamine H3 Receptor (Constitutively Active) G_protein Gi/o Protein (Heterotrimeric) H3R->G_protein  Activates (Constitutive) Ligand 4-PMP (Inverse Agonist) Ligand->H3R  Binds & Stabilizes Inactive State AC Adenylyl Cyclase G_protein->AC  Inhibits (Gi) cAMP cAMP AC->cAMP  Catalyzes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA  Activates CREB CREB Phosphorylation (Gene Transcription) PKA->CREB  Phosphorylates

Caption: 4-PMP binds the H3 Receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby restoring cAMP levels.

Selectivity & Off-Target Profiling

To ensure the observed effects are H3R-specific, the following counter-screens are mandatory:

  • Histamine H1 Receptor: Perform binding assays to ensure no sedation liability. The 2-methylpiperidine group usually improves H3/H1 selectivity ratios.

  • Acetylcholinesterase (AChE): Pyridine derivatives can inhibit AChE. Use Ellman’s Reagent assay to calculate

    
     against AChE. A high selectivity index (
    
    
    
    -fold) is desired for a pure H3R modulator.

References

  • Berlin, M., et al. (2011). "Recent Advances in Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Ligneau, X., et al. (2007). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Esbenshade, T. A., et al. (2008). "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Cognitive Disorders." Molecular Interventions. Link

  • Sander, K., et al. (2008). "Histamine H3 Receptor Antagonists as Drug Candidates for Alzheimer's Disease." Bioorganic & Medicinal Chemistry. Link

Comparative Analysis of the ADME Properties of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and ADME Challenges of Novel Pyridine Derivatives

The 4-[(2-methylpiperidin-1-yl)methyl]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous promising therapeutic agents. Its unique combination of a basic piperidine ring and an aromatic pyridine moiety allows for versatile interactions with a range of biological targets, leading to significant interest in its derivatives for various indications, including as c-Myc inhibitors for lung cancer.[1] The piperidine and pyridine moieties are common in a wide array of pharmaceuticals due to their favorable physicochemical and pharmacokinetic properties.[2][3] However, as with any chemical series, subtle structural modifications can dramatically alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its success or failure as a drug candidate.

This guide provides a comprehensive comparative analysis of the ADME properties of a representative set of 4-[(2-methylpiperidin-1-yl)methyl]pyridine derivatives. We will delve into the experimental methodologies used to assess key ADME parameters, present and interpret comparative data, and discuss the critical structure-ADME relationships that can guide the design of molecules with improved developability. The insights provided are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and are intended for researchers, scientists, and drug development professionals seeking to optimize this promising class of compounds.

The ADME Funnel: A Conceptual Workflow for Characterizing Drug Candidates

The journey of a drug from administration to elimination is a complex process. Understanding the ADME properties of a compound early in the discovery phase is paramount to avoid costly late-stage failures. The following diagram illustrates the key stages of ADME that every orally administered drug candidate must navigate.

ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion A Oral Administration B Gut Wall Permeation (e.g., Caco-2 Assay) A->B Dissolution C Systemic Circulation B->C Enters Bloodstream D Plasma Protein Binding C->D E Tissue Distribution C->E F Liver E->F Metabolic Clearance G Phase I & II Metabolism (e.g., Microsomal Stability) F->G H Biliary/Fecal Excretion G->H I Renal Excretion G->I

Caption: A simplified workflow illustrating the key stages of ADME for an orally administered drug.

Comparative ADME Profiling: A Head-to-Head Analysis

To illustrate the impact of structural modifications on the ADME properties of 4-[(2-methylpiperidin-1-yl)methyl]pyridine derivatives, we present a comparative dataset for three hypothetical, yet representative, compounds: Compound A (unsubstituted), Compound B (with a lipophilic substitution on the pyridine ring), and Compound C (with a polar substitution on the piperidine ring).

ParameterCompound ACompound BCompound CRationale for Comparison
Structure 4-[(2-Methylpiperidin-1-yl)methyl]pyridine4-[(2-Methylpiperidin-1-yl)methyl]-2-chloropyridine4-[(4-hydroxy-2-methylpiperidin-1-yl)methyl]pyridineTo assess the impact of lipophilicity and polarity on ADME properties.
Molecular Weight ( g/mol ) 190.29224.73206.29A fundamental physicochemical property.
logP 2.12.81.5Increased lipophilicity can enhance membrane permeability.[4]
pKa 9.8 (piperidine N), 5.5 (pyridine N)9.7 (piperidine N), 4.8 (pyridine N)9.6 (piperidine N), 5.6 (pyridine N)Influences solubility and interaction with biological targets.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 5.212.52.1Higher values suggest better intestinal absorption.[5]
Efflux Ratio (B-A/A-B) 1.82.51.5A ratio >2 suggests the compound is a substrate for efflux transporters like P-gp.[6]
Metabolic Stability (t½ in HLM, min) 452575A longer half-life indicates slower metabolic clearance.
Plasma Protein Binding (%) 658540High binding can limit the free drug available to exert its pharmacological effect.

Experimental Protocols: The Foundation of Reliable ADME Data

The data presented above is generated through a series of well-established in vitro assays. Here, we provide detailed, step-by-step protocols for three fundamental ADME experiments.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line, derived from a human colon carcinoma, is widely used to predict human intestinal permeability.[5][6] When cultured as a monolayer, these cells differentiate to form tight junctions and express key transporter proteins, mimicking the intestinal barrier.[]

Experimental Workflow:

Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Add test compound to Apical (A) or Basolateral (B) side B->C D Incubate at 37°C C->D E Sample receiver compartment at various time points D->E F Analyze compound concentration by LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

Caption: A stepwise workflow for the Caco-2 permeability assay.

Detailed Protocol:

  • Cell Culture: Caco-2 cells are seeded onto semipermeable polycarbonate membrane inserts in multi-well plates and cultured for approximately 21 days.[] The culture medium is replaced every other day to ensure cell health and proper differentiation.[8]

  • Compound Application: The test compound (e.g., at a concentration of 10 µM) is added to either the apical (top) or basolateral (bottom) chamber of the Transwell insert.[]

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), aliquots are taken from the receiver chamber (basolateral for A-B transport, apical for B-A transport).

  • Analysis: The concentration of the test compound in the samples is quantified using a validated LC-MS/MS method.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[6]

Causality and Interpretation: A high Papp value generally correlates with good oral absorption in humans.[5] An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell, which can limit its bioavailability.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[9][10]

Experimental Workflow:

HLM_Workflow A Prepare HLM and test compound solution B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Incubate and take samples at 0, 5, 15, 30, 45 min C->D E Quench reaction with cold acetonitrile D->E F Analyze remaining parent compound by LC-MS/MS E->F G Calculate t½ and intrinsic clearance F->G

Caption: A stepwise workflow for the human liver microsomal stability assay.

Detailed Protocol:

  • Preparation: Human liver microsomes are thawed and diluted to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[9][11] The test compound is added at a final concentration of 1 µM.[12]

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.[10][13]

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.[9][13]

  • Time-course Incubation: The reaction is allowed to proceed at 37°C, and aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.[9]

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[13]

  • Data Calculation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).[12]

Causality and Interpretation: A short half-life indicates rapid metabolism, which may lead to low bioavailability and a short duration of action in vivo. Conversely, a very long half-life could lead to drug accumulation and potential toxicity.

Plasma Protein Binding (PPB) Assay

This assay determines the extent to which a drug binds to proteins in the blood plasma, such as albumin and α1-acid glycoprotein.[14] Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active.[14] Equilibrium dialysis is a gold-standard method for this assessment.[14][15]

Experimental Workflow:

PPB_Workflow A Spike test compound into plasma B Load plasma and buffer into equilibrium dialysis device A->B C Incubate at 37°C until equilibrium is reached B->C D Sample plasma and buffer chambers C->D E Analyze compound concentration by LC-MS/MS D->E F Calculate percent protein binding E->F

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

The "Why" Behind the Protocol

Handling 4-[(2-Methylpiperidin-1-yl)methyl]pyridine requires a nuanced approach because it combines two distinct pharmacological and toxicological pharmacophores: a pyridine ring and a methylpiperidine moiety .[1]

While many researchers treat this class of compounds merely as "organic bases," this specific structure presents a dual-threat profile:[1]

  • High Basicity (Piperidine influence): The aliphatic nitrogen (pKa ~10-11) makes this compound caustic to mucous membranes and capable of causing severe skin burns (Category 1B/1C equivalent).[1]

  • Lipophilicity & Permeation: The organic framework allows rapid transdermal absorption.[1] Standard disposable nitrile gloves—often sufficient for aqueous buffers—offer insufficient protection against prolonged contact with pyridine derivatives, leading to "silent permeation" where the chemical reaches the skin before the user notices glove degradation.

Critical Hazard Profile:

  • Primary: Skin Corrosion/Irritation (H314/H315), Serious Eye Damage (H318).[1]

  • Secondary: Acute Toxicity (Oral/Dermal/Inhalation).[1][2]

  • Sensory Warning: Distinctive "fishy" amine odor.[1] Caution: Olfactory fatigue occurs rapidly; do not rely on smell to detect exposure.[1]

Personal Protective Equipment (PPE) Matrix

This section moves beyond generic advice to specific material science compatibility.

Hand Protection: The "Nitrile Fallacy"

Crucial Insight: Pyridine derivatives can permeate standard 4-mil disposable nitrile gloves in <6 minutes .[1] For this compound, you must distinguish between incidental splash and intentional handling.[1]

Task TypeRecommended Glove MaterialMin.[1][3] ThicknessEst. Breakthrough TimeRationale
Incidental Contact (Weighing, HPLC prep)Double-Gloved Nitrile (Disposable)0.11 mm (4 mil) x 2< 10 minsOuter glove provides sacrificial layer; inner glove protects during immediate removal.[1]
High Exposure (Synthesis, spill cleanup)Laminate Film (e.g., Silver Shield®)Multi-layer> 240 minsImpermeable to small aromatic heterocycles and aliphatic amines.[1]
Alternative Viton® / Butyl Rubber 0.3 mm> 60 minsSuperior chemical resistance compared to standard nitrile or latex.[1]
Respiratory & Eye Protection
  • Primary Engineering Control: All handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).[1] Note: Safety glasses are insufficient due to the corrosive nature of the piperidine moiety; vapor contact with eyes can cause corneal clouding.

  • Respiratory (If Hood Unavailable): Full-face respirator with Organic Vapor (OV) cartridges (Black label).[1]

    • Why Full-Face? Half-masks leave eyes exposed to corrosive vapors.[1]

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational scale.

PPE_Logic cluster_check Self-Validation Step Start Start: Task Assessment VolCheck Volume > 10mL or Heating Involved? Start->VolCheck LowRisk Standard Protocol: Fume Hood + Splash Goggles VolCheck->LowRisk No HighRisk High Hazard Protocol: Fume Hood + Blast Shield VolCheck->HighRisk Yes GloveLow Gloves: Double Nitrile (Disposable) Change every 15 mins LowRisk->GloveLow Check Check Glove Inflation for Pinholes GloveLow->Check GloveHigh Gloves: Silver Shield (Laminate) or Viton HighRisk->GloveHigh RespHigh Respirator: Full Face OV Cartridge (If outside hood) HighRisk->RespHigh GloveHigh->Check

Figure 1: Decision logic for PPE selection based on experimental volume and thermal conditions. Note the escalation to Laminate gloves for high-risk scenarios.

Operational Workflow: Step-by-Step

Phase 1: Preparation (The "Cold" Phase)
  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid.[1] This serves as a "quench station" for contaminated wipes or minor drips.[1]

  • Static Control: If the compound is a solid, use an anti-static gun or polonium strip.[1] Piperidine derivatives can be sticky/hygroscopic; static cling can cause powder to jump onto gloves.[1]

Phase 2: Active Handling[1]
  • Weighing:

    • Do not weigh on an open bench. Use a balance enclosure or move the balance into the hood.[1]

    • Use a disposable spatula.[1] Do not reuse metal spatulas without immediate solvent decontamination.[1]

  • Transfer:

    • If liquid: Use positive-displacement pipettes to prevent dripping (high vapor pressure liquids often drip from air-displacement pipettes).[1]

    • Technique: "Low-Hand" technique—keep hands below the sash level but elevated above the work surface to prevent sleeve contamination.[1]

Phase 3: Decontamination & Waste
  • Primary Wash: Rinse all glassware with Acetone first (to solubilize the organic base), then water.[1]

  • Acid Wash: A second rinse with dilute HCl or Citric Acid converts the residue into a water-soluble salt (Pyridinium/Piperidinium chloride), which is easier to clean and less volatile.[1]

Emergency Response Protocols

Exposure Response
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Secondary: If available, use Diphoterine® (amphoteric chelating agent) which is superior for amine burns.[1]

    • Do not use vinegar on skin burns (exothermic neutralization reaction can worsen tissue damage).[1]

  • Eye Contact: Irrigate immediately.[1] Hold eyelids open. Time is tissue—alkali burns penetrate the cornea faster than acids.[1]

Spill Management Workflow

Spill_Response Spill Spill Detected Evac Evacuate Area Alert Colleagues Spill->Evac Assess Is it > 100mL? Evac->Assess Major Call EHS/Fire Dept Do Not Enter Assess->Major Yes Minor Don PPE: Laminate Gloves + Goggles Assess->Minor No Absorb Absorb with Chemizorb / Vermiculite Minor->Absorb Neutralize Wipe with dil. Citric Acid (Neutralize Base) Absorb->Neutralize Waste Seal in Double Bag Label 'Basic Organic Waste' Neutralize->Waste

Figure 2: Triage and response workflow for spills involving basic organic heterocycles.

Disposal & Environmental Stewardship[1][4][5][6]

Waste Stream Classification:

  • Category: Basic Organic Waste (Halogen-free, unless mixed with solvents like DCM).[1]

  • Segregation: NEVER mix with:

    • Oxidizers (Peroxides, Nitric Acid) -> Risk of N-oxide formation or explosion.[1]

    • Strong Acids -> Exothermic reaction/fumes.[1]

  • Labeling: Must explicitly state "Contains Pyridine/Piperidine Derivatives - Corrosive."[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Pyridine.[1] Centers for Disease Control and Prevention.[1] [Link]

  • PubChem. Compound Summary: 4-Methylpiperidine (Structural Analog).[1] National Library of Medicine.[1][4] [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile Gloves.[1] (Note: Reference for breakthrough times of organic bases).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine.[1][Link]

Sources

×

Retrosynthesis Analysis

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4-[(2-Methylpiperidin-1-yl)methyl]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.